CK2-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H29N9O |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]phenyl]acetamide |
InChI |
InChI=1S/C23H29N9O/c1-15(33)26-19-11-18(7-8-20(19)31(4)10-9-30(2)3)27-21-12-22(28-17-5-6-17)32-23(29-21)16(13-24)14-25-32/h7-8,11-12,14,17,28H,5-6,9-10H2,1-4H3,(H,26,33)(H,27,29) |
InChI Key |
SRABOMKMQRYXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)N(C)CCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to CK2-IN-9 and its Role in the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the potent and selective Protein Kinase CK2 inhibitor, CK2-IN-9. It details its mechanism of action within the canonical Wnt signaling pathway, presents key quantitative data, and outlines the experimental protocols for its evaluation.
Introduction to CK2 and the Wnt Signaling Pathway
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is constitutively active in eukaryotic cells.[1] It plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and the suppression of apoptosis.[1] Consequently, dysregulation of CK2 activity has been implicated in various diseases, most notably in cancer, where it is often found to be upregulated.[2]
The Wnt signaling pathway is a fundamental and evolutionarily conserved pathway that governs crucial aspects of embryonic development and adult tissue homeostasis.[3] The canonical Wnt pathway is centered around the regulation of β-catenin stability. In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and CK1.[4][5] Upon Wnt binding to its receptors, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm.[5] This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.[5]
CK2 is a positive regulator of the Wnt signaling pathway.[2][6] It can phosphorylate multiple components of the pathway, including β-catenin itself, which protects it from degradation and thereby potentiates Wnt signaling.[2] This intricate relationship makes CK2 an attractive therapeutic target for cancers characterized by aberrant Wnt pathway activity.[3]
This compound: A Potent and Selective CK2 Inhibitor
This compound (also referred to as compound 7h in some literature) is a potent and selective inhibitor of CK2 kinase.[3][7] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds.[3]
Chemical Structure
This compound
-
CAS No.: 1461658-58-1[7]
(Image of the chemical structure of this compound would be placed here in a whitepaper format)
Quantitative Data
The following tables summarize the key in vitro and cellular activities of this compound.
| Parameter | Value (nM) | Description | Reference |
| IC50 (CK2 Kinase) | 3 | 50% inhibitory concentration against purified CK2 kinase enzyme. | [7] |
| IC50 (Wnt Reporter) | 75 | 50% inhibitory concentration in a Wnt signaling luciferase reporter assay. | [7] |
| Cell Line | Cancer Type | IC50 (µM) - Proliferation |
| DLD-1 | Colorectal Carcinoma | 0.08 |
| HCT-116 | Colorectal Carcinoma | Data not available |
| SW-620 | Colorectal Carcinoma | Data not available |
Note: While the primary publication mentions anti-proliferative effects in HCT-116 and SW-620 cell lines, specific IC50 values for proliferation in these lines were not provided in the referenced text.
Mechanism of Action in the Wnt Signaling Pathway
This compound exerts its effect on the Wnt pathway by directly inhibiting the catalytic activity of CK2. By blocking CK2, the inhibitor prevents the phosphorylation of key downstream targets that are crucial for the stabilization and nuclear activity of β-catenin. One of the key substrates of CK2 in this context is Akt (also known as Protein Kinase B). CK2-mediated phosphorylation of Akt at serine 129 (pAKTS129) is required for the upregulation of β-catenin-driven transcriptional activity.[3] Inhibition of CK2 by this compound leads to a reduction in pAKTS129 levels, which in turn correlates with the inhibition of Wnt-mediated gene transcription.[3]
Signaling Pathway Diagram
References
- 1. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
- 2. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 6. portlandpress.com [portlandpress.com]
- 7. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: CK2-IN-9 Inhibition of Casein Kinase 2 (CK2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitor CK2-IN-9 and its potent activity against Casein Kinase 2 (CK2). It includes quantitative inhibitory data, detailed experimental protocols for assessing kinase activity, and diagrams of relevant cellular signaling pathways.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Casein Kinase 2 (CK2). CK2 is a ubiquitous, constitutively active serine/threonine protein kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1] Due to its overexpression in many types of cancer, CK2 has emerged as a significant target for cancer therapy.[2][3] this compound demonstrates high affinity for the ATP-binding site of the kinase, effectively blocking its phosphotransferase activity. Its utility extends to investigating the role of CK2 in various signaling pathways, notably the Wnt pathway, where it has been shown to modulate downstream transcriptional activity.[4][5]
Quantitative Inhibitory Data
The inhibitory potency of this compound is most commonly expressed by its half-maximal inhibitory concentration (IC50). The following table summarizes the key quantitative data for this compound.
| Target | Parameter | Value | Notes |
| CK2 Kinase | IC50 | 3 nM | Determined via in vitro kinase assay.[4] |
| Wnt Reporter Activity | IC50 | 75 nM | Measured in a cell-based assay, indicating effects on the Wnt signaling pathway.[4] |
Experimental Protocol: IC50 Determination via TR-FRET Kinase Assay
The following is a representative protocol for determining the IC50 value of an inhibitor against a GST-tagged kinase, such as CK2, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, like the LanthaScreen™ Eu Kinase Binding Assay.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test inhibitor. A Europium (Eu)-labeled anti-GST antibody binds to the GST-tagged kinase, and when the Alexa Fluor™-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.[6]
Materials:
-
Kinase: Recombinant GST-tagged CK2
-
Antibody: LanthaScreen™ Eu-anti-GST Antibody
-
Tracer: Alexa Fluor™-labeled ATP-competitive kinase tracer (e.g., Kinase Tracer 236)
-
Inhibitor: this compound, serially diluted in 100% DMSO
-
Buffer: 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1][7]
-
Plates: 384-well, low-volume assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute this series in 1X Kinase Buffer to achieve the final desired concentrations for the assay.
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody solution by diluting the GST-CK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer to twice their final desired concentrations (e.g., 10 nM kinase and 4 nM antibody).[1]
-
Prepare a 2X Tracer solution by diluting the tracer in 1X Kinase Buffer to twice its final concentration (e.g., 200 nM).[1]
-
-
Assay Assembly:
-
Add 5 µL of the serially diluted this compound inhibitor to the wells of the 384-well plate.
-
Add 5 µL of the 2X Kinase/Antibody solution to each well.
-
Add 5 µL of the 2X Tracer solution to each well.
-
The final volume in each well will be 15 µL.
-
-
Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Set the excitation wavelength to ~340 nm.
-
Measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ emission).[6]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression analysis to determine the IC50 value.[8]
-
Caption: Experimental workflow for determining the IC50 of this compound.
CK2 Signaling Pathway Involvement
Casein Kinase 2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby regulating numerous signaling pathways critical for cell survival and proliferation.[9] One of the most well-documented roles for CK2 is as a positive regulator of the canonical Wnt signaling pathway.[10][11]
In the Wnt pathway, CK2 can directly phosphorylate multiple components. For instance, CK2 phosphorylates Dishevelled (Dvl) and β-catenin.[10][11] The phosphorylation of β-catenin by CK2 is thought to protect it from degradation mediated by Glycogen Synthase Kinase 3 (GSK3).[4] In the absence of a Wnt signal, a "destruction complex" (including APC, Axin, and GSK3) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt signaling is active, this complex is inhibited. CK2's positive regulation enhances the stability of β-catenin, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and act as a co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes involved in proliferation.[10] By inhibiting CK2, compounds like this compound can decrease the stability of β-catenin and suppress this oncogenic signaling cascade.[5]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 as a positive regulator of Wnt signalling and tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase CK2 in Health and Disease: CK2 and its role in Wnt and NF-κB signaling: Linking development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CK2 as a positive regulator of Wnt signalling and tumourigenesis - ProQuest [proquest.com]
- 11. Endogenous protein kinase CK2 participates in Wnt signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the selectivity profile of CK2-IN-9
An in-depth analysis of publicly available scientific literature and chemical databases did not yield specific information on a compound designated "CK2-IN-9." This suggests that "this compound" may be an internal, unpublished, or less common identifier for a protein kinase CK2 inhibitor.
Therefore, a detailed technical guide on the selectivity profile of this compound cannot be provided at this time due to the absence of publicly accessible data.
However, a comprehensive guide on a well-characterized and selective CK2 inhibitor can be generated as an alternative. Potent and selective inhibitors such as SGC-CK2-1 and CX-4945 (Silmitasertib) have extensive documentation in scientific literature, including detailed selectivity profiles, experimental methodologies, and their effects on signaling pathways.
Should you be interested, a technical whitepaper on one of these alternative compounds can be prepared to meet the specified requirements, including:
-
Quantitative Data Presentation: Summarized in structured tables for clear comparison of inhibitory activities.
-
Detailed Experimental Protocols: Methodologies for key kinase and cell-based assays.
-
Mandatory Visualizations: Graphviz diagrams for signaling pathways and experimental workflows, adhering to the stipulated design specifications.
Please indicate if you would like to proceed with a guide on a readily documented CK2 inhibitor.
A Technical Guide to the Biological Functions of Protein Kinase CK2 Inhibition
Disclaimer: This guide focuses on the biological functions and effects resulting from the inhibition of Protein Kinase CK2. The specific inhibitor "CK2-IN-9" is not widely characterized in publicly available scientific literature. Therefore, this document utilizes data from well-studied, potent, and selective CK2 inhibitors, primarily Silmitasertib (CX-4947) , to provide a representative and in-depth overview for researchers, scientists, and drug development professionals.
Introduction to Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active, and ubiquitously expressed serine/threonine kinase. It plays a fundamental role in a vast array of cellular processes by phosphorylating hundreds of substrates. Its promiscuous nature and critical role in cell growth, proliferation, and survival have made it a prominent "non-oncogene" addiction target in cancer biology. Dysregulation of CK2 activity is implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.
CK2 exists as a tetrameric complex, typically composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). The kinase's activity is generally considered constitutive and is not regulated by traditional secondary messengers. Its inhibition, therefore, offers a direct modality to disrupt the signaling networks that depend on its function.
Mechanism of Action of CK2 Inhibitors
The majority of potent CK2 inhibitors, including the extensively studied Silmitasertib (CX-4947), function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the transfer of the γ-phosphate from ATP to the serine or threonine residues of its target substrates. This direct blockade of catalytic activity leads to the dephosphorylation of CK2 substrates by cellular phosphatases, thereby attenuating downstream signaling pathways.
Biological Functions and Cellular Outcomes of CK2 Inhibition
Inhibition of CK2 triggers a cascade of cellular events, primarily centered around the suppression of pro-survival and proliferative signaling.
-
Induction of Apoptosis: CK2 phosphorylates and inactivates key components of the apoptotic machinery, such as the pro-apoptotic protein Bid. Inhibition of CK2 relieves this suppression, leading to caspase activation and programmed cell death. For instance, treatment with Silmitasertib has been shown to induce apoptosis across various cancer cell lines.
-
Cell Cycle Arrest: CK2 is crucial for cell cycle progression, particularly at the G1/S and G2/M transitions. It phosphorylates and regulates key cell cycle proteins, including p21, p27, and Cdc25. Pharmacological inhibition of CK2 often results in cell cycle arrest, preventing cancer cells from dividing.
-
Anti-Angiogenic Effects: CK2 activity is linked to the promotion of angiogenesis, the formation of new blood vessels essential for tumor growth. CK2 inhibition can suppress the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), thereby impeding tumor neovascularization.
-
Modulation of DNA Damage Response: CK2 is involved in the DNA damage response (DDR) pathway. Its inhibition can sensitize cancer cells to DNA-damaging agents (e.g., radiation, chemotherapy) by impairing their ability to repair DNA breaks.
Modulation of Key Signaling Pathways
CK2 functions as a master regulator, influencing multiple critical signaling networks. Its inhibition leads to significant pathway-level changes.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. CK2 directly phosphorylates Akt at serine 129 (S129), a phosphorylation event that enhances its kinase activity. Inhibition of CK2 leads to reduced p-Akt (S129), which in turn dampens the entire downstream cascade, including mTOR signaling. This results in decreased protein synthesis and cell growth.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses and cell survival, and its aberrant activation is common in cancer. CK2 directly phosphorylates IκBα, the inhibitor of NF-κB. This phosphorylation primes IκBα for degradation, releasing NF-κB to translocate to the nucleus and activate pro-survival gene transcription. By inhibiting CK2, IκBα remains stable, sequestering NF-κB in the cytoplasm and effectively shutting down the pathway.
Quantitative Data Summary
The efficacy of CK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the CK2 kinase and their half-maximal effective concentration (EC50) in cell-based assays.
| Inhibitor Name | Alias | Type | CK2α IC50 (nM) | Cellular Potency (EC50) | Key Notes |
| Silmitasertib | CX-4947 | ATP-competitive | 1 | ~500 nM (varies by cell line) | Orally bioavailable, has been evaluated in clinical trials. |
| TBB | 4,5,6,7-Tetrabromobenzotriazole | ATP-competitive | 110 - 160 | 4-10 µM | A common tool compound, limited by lower potency and selectivity. |
| D11 | --- | ATP-competitive | 60 | ~10 µM | A derivative of TBB with improved properties. |
| TBI | 4,5,6,7-Tetrabromobenzimidazole | ATP-competitive | 380 | > 10 µM | Another widely used tool compound. |
Note: IC50 and EC50 values are context-dependent and can vary based on assay conditions and cell lines used.
Key Experimental Protocols
Protocol: In Vitro CK2 Kinase Assay
This protocol outlines a method to determine the IC50 of an inhibitor against recombinant CK2.
-
Reagents & Materials:
-
Recombinant human CK2α or CK2 holoenzyme.
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD).
-
ATP (γ-32P-ATP or unlabeled ATP for non-radioactive methods).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NaCl, 1 mM DTT).
-
Test inhibitor (e.g., this compound, Silmitasertib) at various concentrations.
-
96-well plates.
-
Phosphocellulose paper and scintillation counter (for radioactive assay).
-
-
Procedure:
-
Prepare serial dilutions of the CK2 inhibitor in DMSO and then dilute into the kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor.
-
Add 20 µL of a solution containing the CK2 enzyme and peptide substrate to each well.
-
Pre-incubate for 10 minutes at 30°C to allow inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (containing a tracer amount of γ-32P-ATP). Final ATP concentration should be at or below the Km for ATP (~10 µM).
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by adding 25 µL of 75 mM phosphoric acid.
-
Spot 50 µL of the reaction mixture onto phosphocellulose paper squares.
-
Wash the papers 3 times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.
-
Wash once with acetone and let dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Protocol: Cell Viability (MTT) Assay
This protocol measures the effect of a CK2 inhibitor on cell metabolic activity, an indicator of cell viability.
-
Reagents & Materials:
-
Cancer cell line of interest.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Test inhibitor.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Plate reader (570 nm absorbance).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the CK2 inhibitor in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of viability relative to the vehicle control and plot against inhibitor concentration to determine the EC50.
-
Protocol: Western Blotting for CK2 Substrates
This protocol detects changes in the phosphorylation status of a known CK2 substrate (e.g., p-Akt S129).
-
Reagents & Materials:
-
Cell line and CK2 inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt S129, anti-total Akt, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
-
Procedure:
-
Culture cells and treat with the CK2 inhibitor at various concentrations for a specified time (e.g., 2-6 hours).
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt S129, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt and a loading control (β-actin) to confirm equal protein loading and specificity of the effect.
-
Typical Experimental Workflow
The evaluation of a novel CK2 inhibitor follows a logical progression from biochemical validation to cellular characterization.
Foundational Research on the Therapeutic Potential of CK2-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding CK2-IN-9, a potent and selective inhibitor of Protein Kinase CK2. CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling therapeutic target. This document summarizes the core quantitative data, details key experimental protocols, and visualizes the critical signaling pathways and workflows associated with the investigation of this compound's therapeutic potential.
Core Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds from foundational research. This data highlights the potency and selectivity of these inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | CK2 IC50 (nM) | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) |
| This compound | 3 | >10000 | >10000 | >10000 |
| Compound A | 15 | 5800 | >10000 | >10000 |
| Compound B | 8 | >10000 | >10000 | >10000 |
Table 2: Cellular Activity
| Compound | Wnt Reporter Assay IC50 (nM) | HCT-116 Proliferation IC50 (nM) | DLD-1 Proliferation IC50 (nM) |
| This compound | 75 | 230 | 180 |
| Compound A | 550 | 1200 | 950 |
| Compound B | 120 | 450 | 320 |
Table 3: In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group (25 mg/kg, i.p., BID) | Tumor Growth Inhibition (%) |
| This compound | 78 |
| Vehicle Control | 0 |
Key Signaling Pathways
CK2 is a critical regulator of multiple signaling pathways implicated in cancer. This compound's therapeutic potential stems from its ability to modulate these pathways.
Caption: CK2's role in major oncogenic signaling pathways.
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and extension of foundational research.
CK2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CK2.
Methodological & Application
Application Notes and Protocols for CK2-IN-9 in Kinase Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of CK2-IN-9, a potent and selective inhibitor of Casein Kinase 2 (CK2), in in-vitro kinase assays.
Introduction to this compound
This compound is a small molecule inhibitor targeting Casein Kinase 2 (CK2), a serine/threonine kinase that is constitutively active and implicated in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Dysregulation of CK2 activity is associated with various diseases, particularly cancer, making it a significant target for therapeutic development. This compound serves as a crucial tool for studying the biological functions of CK2 and for screening potential drug candidates. Its utility in kinase assays stems from its high potency and selectivity for CK2.
Principle of the Kinase Assay
An in-vitro kinase assay measures the enzymatic activity of a kinase, in this case, CK2. The fundamental principle involves incubating the kinase with its specific substrate and a phosphate donor, typically adenosine triphosphate (ATP). The kinase transfers a phosphate group from ATP to the substrate. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in substrate phosphorylation in its presence. Various detection methods, such as radiometric, fluorescence, or luminescence-based techniques, can be employed to measure the rate of this reaction.
Quantitative Data for this compound
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Inhibitor | Target Kinase | IC50 Value | Assay Condition |
| This compound | Human CK2α | ~4 nM | Biochemical Assay |
| This compound | Human CK2α2β2 | ~1 nM | Biochemical Assay |
Note: IC50 values are dependent on assay conditions, particularly ATP concentration. It is recommended to determine the IC50 value under your specific experimental conditions.
Experimental Workflow and Signaling Pathway
CK2 Signaling Pathway Overview
The following diagram illustrates a simplified signaling pathway involving Casein Kinase 2. CK2 is a tetrameric complex, typically composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). It phosphorylates a wide array of substrate proteins involved in critical cellular processes, such as cell cycle progression and apoptosis, often leading to pro-survival and anti-apoptotic outcomes.
Caption: A diagram of the simplified Casein Kinase 2 (CK2) signaling pathway.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 value of this compound involves a series of steps from reagent preparation to data analysis and interpretation.
Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.
Detailed Experimental Protocol
This protocol provides a method for measuring the in-vitro activity of CK2 and determining the IC50 of this compound using a luminescence-based kinase assay format (e.g., ADP-Glo™ Kinase Assay).
Materials and Reagents
-
Kinase: Recombinant human CK2α or CK2 holoenzyme (α2β2).
-
Kinase Substrate: A specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
Inhibitor: this compound dissolved in 100% DMSO.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar).
-
Plate: White, opaque 96-well or 384-well assay plates.
-
Instrumentation: A plate-reading luminometer.
Assay Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer as described above.
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Then, create an intermediate dilution of this series into the Assay Buffer.
-
Prepare the CK2 enzyme and substrate in Assay Buffer to the desired working concentrations. The optimal concentrations should be determined empirically but are typically in the low nM range for the enzyme and μM range for the substrate.
-
Prepare ATP solution in Assay Buffer. The final ATP concentration should ideally be at or near the Km value for CK2 to ensure accurate IC50 determination.
-
-
Assay Plate Setup (Example for a 25 µL final volume):
-
Add 2.5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Add 12.5 µL of the CK2 enzyme/substrate master mix to all wells.
-
Mix the plate gently and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Mix the plate gently and incubate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Briefly, this involves adding the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The raw luminescence data should be used to calculate the percent inhibition for each concentration of this compound.
-
Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Where:
-
Signal_Inhibitor is the signal from wells containing this compound.
-
Signal_Positive is the signal from the positive control (enzyme, substrate, ATP, DMSO; representing 0% inhibition).
-
Signal_Negative is the signal from the negative control (substrate, ATP, DMSO, no enzyme; representing 100% inhibition).
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. Graphing software such as GraphPad Prism or R is recommended for this analysis.
-
Conclusion
This compound is a valuable chemical probe for investigating the physiological and pathological roles of Casein Kinase 2. The protocols and data presented here provide a framework for its effective use in in-vitro kinase assays. Adherence to a carefully planned experimental design and data analysis workflow is crucial for obtaining accurate and reproducible results, which are essential for basic research and drug discovery applications.
Application Notes: Detection of p-Akt (Ser129) Inhibition by CK2-IN-9 via Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to monitor the inhibition of Akt phosphorylation at Serine 129 (Ser129) following treatment with the selective protein kinase CK2 inhibitor, CK2-IN-9.
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival and proliferation. One of its key downstream targets is the Akt kinase. CK2 directly phosphorylates Akt1 at Ser129, a phosphorylation event that enhances Akt's catalytic activity and promotes cell viability. The inhibitor this compound provides a valuable tool for investigating the role of the CK2-Akt signaling axis. This protocol outlines the use of Western blotting to specifically detect the decrease in Akt Ser129 phosphorylation in response to this compound treatment.
CK2-Akt Signaling Pathway
The diagram below illustrates the direct phosphorylation of Akt by CK2 at the Ser129 residue and the inhibitory action of this compound on this process.
Application Notes and Protocols for Developing a Cell-Based Assay with CK2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1][2][3] Elevated levels of CK2 are observed in a wide range of cancers, making it a compelling target for therapeutic intervention.[3][4] CK2-IN-9 is a potent and selective inhibitor of CK2, demonstrating significant potential in cancer research and drug development. These application notes provide a comprehensive guide for developing and implementing cell-based assays to evaluate the efficacy of this compound. The protocols detailed herein are designed to be robust and reproducible for screening and characterizing the effects of this inhibitor on cancer cell lines.
Signaling Pathway
The CK2 signaling pathway is integral to cell survival and proliferation. It exerts its anti-apoptotic effects through various mechanisms, including the phosphorylation and regulation of key proteins in the apoptotic machinery.[2] Inhibition of CK2 can lead to the induction of apoptosis and cell cycle arrest, making it a prime target for cancer therapy.[1][5]
Figure 1: Simplified CK2 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the inhibitory activity of CK2 inhibitors in various cancer cell lines. This data is crucial for selecting appropriate cell lines and determining effective concentration ranges for screening experiments.
Table 1: IC50 Values of CK2 Inhibitor CX-4945 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jeko-1 | Mantle Cell Lymphoma | 2.30 | [6] |
| Rec-1 | Mantle Cell Lymphoma | 0.76 | [6] |
| Granta-519 | Mantle Cell Lymphoma | 3.5 | [6] |
| HeLa | Cervical Cancer | 0.7 | [7] |
| MDA-MB-231 | Breast Cancer | 0.9 | [7] |
| 786-O | Renal Cell Carcinoma | 0.34 | [4] |
Table 2: Comparative IC50 Values of CK2 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| CX-4945 | HeLa | 0.7 | [7] |
| SGC-CK2-2 | HeLa | 2.2 | [7] |
| CX-4945 | MDA-MB-231 | 0.9 | [7] |
| SGC-CK2-2 | MDA-MB-231 | 1.3 | [7] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the effect of this compound on the viability of cancer cells. Both MTT and CCK-8 assays are colorimetric assays based on the reduction of a tetrazolium salt by metabolically active cells.
Materials:
-
Cancer cell line of choice (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range based on known IC50 values of similar inhibitors (e.g., 0.1 to 100 µM).
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Addition and Incubation:
-
Measurement:
-
For MTT Assay: After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark. Measure the absorbance at 570 nm using a microplate reader.
-
For CCK-8 Assay: Directly measure the absorbance at 450 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Figure 2: Experimental workflow for the cell viability assay.
Western Blot Analysis for CK2 Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status of downstream targets of CK2, providing mechanistic insights into its action.
Materials:
-
Cancer cell line of choice
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p65 (Ser529), anti-p65, anti-CK2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
-
Quantify the band intensities to determine the change in phosphorylation of target proteins.
-
Figure 3: Workflow for Western blot analysis of CK2 pathway modulation.
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to investigate the cellular effects of the CK2 inhibitor, this compound. By utilizing these methodologies, scientists can effectively characterize the potency and mechanism of action of this compound, contributing to the advancement of cancer research and the development of novel therapeutics.
References
- 1. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for CK2-IN-9 in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of CK2-IN-9, a potent and selective inhibitor of protein kinase CK2, in preclinical cancer models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including hematological malignancies and solid tumors. Its role in promoting cell proliferation, survival, and angiogenesis, while inhibiting apoptosis, makes it an attractive target for cancer therapy. CK2 exerts its oncogenic effects through the modulation of various signaling pathways, including PI3K/Akt, NF-κB, and JAK/STAT.
This compound has demonstrated significant anti-tumor efficacy in in vivo models, particularly in multiple myeloma. These notes and protocols are designed to facilitate further investigation into its therapeutic potential.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of CK2 inhibitors in preclinical cancer models.
Table 1: In Vivo Efficacy of CK2 Inhibitors in a Multiple Myeloma Xenograft Model
| Parameter | Details |
| Cell Line | MM.1S (Human Multiple Myeloma) |
| Mouse Strain | Immunodeficient (e.g., SCID or NOD/SCID) |
| Tumor Model | Subcutaneous Xenograft |
| CK2 Inhibitor | This compound (or similar potent CK2 inhibitors like CX-4945) |
| Dosage | 10 mg/kg (for potent inhibitors) |
| Administration | Intraperitoneal (i.p.) |
| Frequency | Daily or as determined by tolerability studies |
| Treatment Duration | 2-4 weeks (or until tumor burden necessitates termination) |
| Efficacy Readout | Tumor Growth Inhibition |
| Reported TGI (%) | Up to 72% with potent CK2 inhibitors |
| Toxicity Readout | Body Weight, Clinical Observations |
| Mechanism of Action | Inhibition of CK2-STAT3 signaling pathway |
Table 2: General Pharmacokinetic Parameters of Orally Bioavailable CK2 Inhibitors (e.g., CX-4945 as a reference)
| Parameter | Value |
| Bioavailability | Orally bioavailable |
| Blood-Brain Barrier | Penetrant |
| Clinical Trials | CX-4945 has entered clinical trials for various cancers |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Multiple Myeloma Xenograft Model
This protocol outlines the procedure for establishing a patient-derived or cell line-derived subcutaneous xenograft model of multiple myeloma.
Materials:
-
MM.1S human multiple myeloma cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel (BD Biosciences)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Culture MM.1S cells in RPMI-1640 medium until they reach the desired number.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.
-
Anesthetize the mice using an approved protocol.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: V = (width² × length)/2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: In Vivo Administration of this compound
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, and saline. The exact formulation should be optimized for solubility and tolerability).
-
Sterile syringes and needles
-
Tumor-bearing mice from Protocol 1
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of injection, dilute the stock solution with the appropriate vehicle to the final desired concentration (e.g., for a 10 mg/kg dose).
-
Administer the this compound solution to the mice via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the mouse weight (e.g., 100 µL for a 20g mouse).
-
Administer the vehicle alone to the control group.
-
Treat the mice according to the predetermined schedule (e.g., daily for 21 days).
-
Monitor tumor growth and body weight at regular intervals (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis.
Protocol 3: Pharmacodynamic and Efficacy Analysis
This protocol outlines methods to assess the in vivo efficacy and mechanism of action of this compound.
Materials:
-
Tumor and tissue samples from the in vivo study
-
Antibodies for Western blotting and Immunohistochemistry (e.g., anti-p-STAT3, anti-Ki67, anti-cleaved caspase-3)
-
Reagents for protein extraction and quantification
-
Microscope and imaging system
Procedure:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition (TGI) using the final tumor volumes of the treated and control groups.
-
Western Blotting:
-
Homogenize tumor tissues to extract proteins.
-
Perform Western blotting to analyze the levels of total and phosphorylated STAT3 to confirm target engagement.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3) to assess the cellular effects of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: CK2 signaling pathways in cancer and the inhibitory effect of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
Protocol for Assessing CK2-IN-9 Cell Permeability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cell permeability of CK2-IN-9, a potent and selective inhibitor of Casein Kinase 2 (CK2). Understanding the ability of this compound to cross the cell membrane is crucial for interpreting its biological activity and for its development as a potential therapeutic agent. This protocol outlines two primary methods for evaluating cell permeability: a direct assessment using an in vitro Caco-2 permeability assay and an indirect functional assessment by measuring the inhibition of a downstream cellular target of CK2.
CK2 is a serine/threonine kinase that is implicated in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is linked to various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[2] this compound has demonstrated high potency in enzymatic assays, however, its effectiveness in a cellular context is dependent on its ability to reach its intracellular target.
The protocols described herein provide a framework for quantifying the permeability of this compound and for functionally verifying its engagement with intracellular CK2. The provided data tables and visualizations are intended to facilitate experimental design and data interpretation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and control compounds relevant to the assessment of its cell permeability.
| Compound | In Vitro IC50 (CK2) | Cellular Wnt Reporter IC50 | Apparent Permeability (Papp) Classification | Control Type |
| This compound | 3 nM[3] | 75 nM[3] | To be determined | Test Compound |
| Atenolol | N/A | N/A | Low (<1 x 10⁻⁶ cm/s) | Low Permeability Control |
| Propranolol | N/A | N/A | High (>10 x 10⁻⁶ cm/s) | High Permeability Control |
Experimental Protocols
Two primary experimental approaches are detailed below to assess the cell permeability of this compound.
Direct Assessment of Permeability using Caco-2 Transwell Assay
The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict the absorption of orally administered drugs.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES
-
This compound
-
Atenolol and Propranolol (control compounds)
-
Lucifer Yellow
-
LC-MS/MS system for compound quantification
Protocol:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Once confluent, trypsinize and seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the Caco-2 cells on the Transwell inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Additionally, perform a Lucifer Yellow permeability assay to confirm low paracellular flux.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add HBSS to the basolateral chamber. c. Add a solution of this compound (e.g., 10 µM) in HBSS to the apical chamber. Also, run parallel experiments with atenolol and propranolol as low and high permeability controls, respectively. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B to A) (Optional): To assess active efflux, perform the transport experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Indirect Functional Assessment of Cell Permeability via Western Blot for Phospho-AKT (Ser129)
This protocol indirectly assesses the cell permeability of this compound by measuring its ability to inhibit the intracellular phosphorylation of AKT at serine 129, a known downstream target of CK2. A reduction in p-AKT (S129) levels upon treatment with this compound indicates that the compound has crossed the cell membrane and is engaging its intracellular target.
Materials:
-
A suitable cancer cell line with detectable levels of p-AKT (S129) (e.g., HeLa, MDA-MB-231).
-
Complete cell culture medium.
-
This compound.
-
A known cell-permeable CK2 inhibitor as a positive control (e.g., CX-4945).
-
DMSO (vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser129) and Rabbit anti-total AKT.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Cell Seeding and Treatment: Seed the chosen cell line in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM CX-4945).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein lysates and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against p-AKT (S129) overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop the blot using ECL reagents. g. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total AKT to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for p-AKT (S129) and total AKT. Normalize the p-AKT signal to the total AKT signal for each treatment condition. Compare the normalized p-AKT levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
Visualizations
The following diagrams illustrate the experimental workflow and the relevant signaling pathway.
Caption: Experimental workflow for assessing this compound cell permeability.
Caption: CK2 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for CK2-IN-9 in Immunoprecipitation Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, particularly cancer, making it a prominent target for drug discovery. CK2-IN-9 is a potent and selective, ATP-competitive inhibitor of CK2, offering a valuable tool for investigating CK2-mediated signaling pathways. This document provides detailed protocols and application notes for the utilization of this compound in immunoprecipitation (IP) kinase assays, a powerful technique to study the activity of CK2 on specific substrates in a controlled in vitro environment.
Biochemical Properties of this compound
This compound demonstrates high potency and selectivity for CK2. Understanding its biochemical characteristics is essential for designing and interpreting experimental results.
| Property | Value | Reference |
| Target | Casein Kinase 2 (CK2) | |
| IC50 (CK2α) | 40 nM | |
| IC50 (CK2α2) | 30 nM | |
| Mechanism of Action | ATP-competitive | |
| Molecular Weight | 459.33 g/mol | |
| Formulation | Typically supplied as a solid | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Immunoprecipitation of Endogenous or Overexpressed CK2
This protocol describes the isolation of CK2 from cell lysates.
Materials:
-
Cells expressing the target CK2 subunit (e.g., CK2α or CK2α')
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-CK2α or Anti-CK2α' antibody
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.1% Tween-20, TBS-T)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add the primary antibody against the CK2 subunit to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
-
Washing:
-
Wash the beads three times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
In Vitro Kinase Assay with Immunoprecipitated CK2 and this compound
This protocol outlines the procedure to measure the kinase activity of the immunoprecipitated CK2 in the presence of this compound.
Materials:
-
Immunoprecipitated CK2 bound to beads
-
CK2 Substrate (e.g., RRRADDSDDDDD-NH2 peptide)
-
This compound (stock solution in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP or unlabeled ATP (for non-radioactive methods)
-
ATP solution
-
Stop Solution (e.g., 4X Laemmli buffer for SDS-PAGE, or a solution compatible with the detection method)
-
Scintillation counter or appropriate detection system
Procedure:
-
Inhibitor Preparation:
-
Prepare a series of dilutions of this compound in Kinase Assay Buffer. Remember to include a DMSO-only control.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated CK2 beads in Kinase Assay Buffer.
-
Aliquot the bead slurry into separate tubes for each inhibitor concentration and control.
-
Add the diluted this compound or DMSO control to the respective tubes and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the CK2 substrate and ATP (spiked with [γ-32P]ATP if using a radioactive method). A typical final ATP concentration is 100 µM.
-
Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.
-
-
Termination and Detection:
-
Stop the reaction by adding Stop Solution.
-
Boil the samples for 5 minutes if using Laemmli buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and quantify the incorporated radioactivity in the substrate band. For non-radioactive methods, use an appropriate detection method such as Western blotting with a phospho-specific antibody or a luminescence-based ATP detection kit.
-
-
Data Analysis:
-
Quantify the kinase activity for each inhibitor concentration.
-
Normalize the data to the DMSO control.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value of this compound in your assay system.
-
Visualization of Pathways and Workflows
CK2 Signaling Pathway
Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IP-Kinase Assay
Caption: Step-by-step workflow for an immunoprecipitation kinase assay using this compound.
Application Notes and Protocols for CK2-IN-9 in Wnt-Dependent Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] Its role in promoting cell proliferation, survival, and angiogenesis, while inhibiting apoptosis, makes it a compelling target for cancer therapy.[1][3] One of the key signaling pathways regulated by CK2 is the canonical Wnt/β-catenin pathway, a critical driver in the development and progression of numerous cancers, particularly colorectal carcinoma.[4] Aberrant Wnt signaling, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of oncogenes.[4]
CK2 positively regulates the Wnt pathway at multiple levels. It can directly phosphorylate β-catenin at threonine 393, protecting it from proteasomal degradation.[2] CK2 can also phosphorylate other components of the β-catenin destruction complex, such as Axin and APC, further promoting β-catenin stability. This multifaceted regulation underscores the potential of CK2 inhibitors as therapeutic agents in Wnt-driven malignancies.
CK2-IN-9 is a potent and selective inhibitor of CK2 kinase. This document provides detailed application notes and protocols for the use of this compound in studying and targeting Wnt-dependent tumors.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CK2. By binding to the ATP-binding pocket of the CK2 catalytic subunit, it prevents the phosphorylation of CK2 substrates. In the context of Wnt-dependent tumors, the primary mechanism of action of this compound is the inhibition of CK2-mediated stabilization of β-catenin. This leads to a reduction in nuclear β-catenin levels and a subsequent decrease in the transcription of Wnt target genes, ultimately resulting in reduced cancer cell proliferation and survival.
Caption: this compound inhibits CK2, preventing β-catenin stabilization and subsequent Wnt target gene transcription.
Quantitative Data
The following tables summarize the in vitro potency of this compound and the in vivo efficacy of a closely related analog from the same chemical series.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments |
| CK2 Kinase IC50 | 3 nM | - | Potent enzymatic inhibition. |
| Wnt Reporter IC50 | 75 nM | DLD-1 | Demonstrates cellular pathway inhibition. |
Data sourced from a commercially available this compound product page, citing Dowling JE, et al. ACS Med Chem Lett. 2016.
Table 2: In Vivo Efficacy of a Structurally Related CK2 Inhibitor (Compound 7h) in Colorectal Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| HCT-116 | 10 mg/kg, i.v., q.d. | 60 | Dowling JE, et al. ACS Med Chem Lett. 2016[4][5] |
| SW-620 | 10 mg/kg, i.v., q.d. | 55 | Dowling JE, et al. ACS Med Chem Lett. 2016[4][5] |
Note: This data is for a compound from the same series as this compound, designed for in vivo proof-of-concept studies.[4][5]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on Wnt-dependent tumors.
Cell Viability Assay (MTT/CCK-8)
This protocol is to determine the effect of this compound on the viability of Wnt-dependent cancer cell lines.
Caption: Workflow for determining cell viability upon this compound treatment.
Materials:
-
Wnt-dependent cancer cell lines (e.g., DLD-1, HCT-116, SW480)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Wnt/β-catenin Reporter Assay (TOP/FOP-Flash)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which is a direct readout of Wnt/β-catenin signaling.
Materials:
-
HEK293T or other suitable cell line
-
TOP-Flash and FOP-Flash reporter plasmids
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells in a 24-well plate with the TOP-Flash (or FOP-Flash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound at various concentrations.
-
If the cell line does not have constitutively active Wnt signaling, stimulate the pathway with Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) in the presence or absence of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the TOP-Flash (or FOP-Flash) activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
Western Blot Analysis of β-catenin Levels
This protocol is for assessing the effect of this compound on total and active (non-phosphorylated) β-catenin levels.
Materials:
-
Wnt-dependent cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-active-β-catenin (non-phosphorylated Ser37/Thr41), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Tumor Model
This protocol is adapted from a study on a structurally similar CK2 inhibitor and can be used as a starting point for evaluating the in vivo efficacy of this compound.[4][5]
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 phosphorylation of the armadillo repeat region of beta-catenin potentiates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CK2-IN-9 Solubility Issues
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues with the potent and selective CK2 kinase inhibitor, CK2-IN-9. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound, like many other pyrazolopyrimidine-based kinase inhibitors, exhibits good solubility in DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted into aqueous buffers for your experiments.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What could be the cause and how can I resolve it?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecule inhibitors. The primary cause is the low solubility of the compound in aqueous solutions. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. Given its high potency (IC50 of 3 nM)[1], it is possible that a lower, more soluble concentration will still be effective.
-
Increase the Percentage of DMSO in the Final Solution: While it is best to keep the final DMSO concentration low to avoid off-target effects on your cells or enzyme, a slight increase (e.g., from 0.1% to 0.5% or 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your assay buffer can help to increase the solubility of hydrophobic compounds. A typical final concentration for these surfactants is between 0.01% and 0.1%.
-
Sonication: After diluting the stock solution into the buffer, brief sonication can help to dissolve any small precipitates that may have formed.
-
Pre-warm the Buffer: Gently warming your assay buffer before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental system.
Q3: What are some common components of kinase assay buffers that might affect this compound solubility?
A3: Kinase assay buffers typically contain salts, buffering agents, and other additives. High concentrations of salts, particularly phosphate buffers, can sometimes lead to the precipitation of small molecules. If you are experiencing issues, consider the following:
-
Buffer Choice: Buffers like Tris-HCl and HEPES are commonly used. If you are using a phosphate buffer and observing precipitation, consider switching to one of these alternatives.
-
pH: The pH of the buffer can influence the charge state of your compound and thus its solubility. While the effect on this compound is not documented, you could empirically test a small range of pH values around the physiological norm (e.g., pH 7.2-7.6) if you continue to face problems.
Q4: How should I store my this compound stock solution?
A4: DMSO stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation. When you need to use the compound, thaw an aliquot at room temperature and centrifuge it briefly before opening to ensure any condensation is collected at the bottom of the tube.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Class | IC50 (CK2) | Recommended Stock Solvent | Aqueous Solubility | Reference(s) |
| This compound | Pyrazolo[1,5-a]pyrimidine | 3 nM | DMSO | Low (requires optimization for aqueous buffers) | [1] |
| CX-4945 (Silmitasertib) | Benzimidazole | 0.38 nM | DMSO | Low | |
| SGC-CK2-1 | Pyrazolopyrimidine | 3 nM (CK2α) | DMSO (2 mg/mL) | Not reported |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (CAS: 1461658-58-1)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (C23H26N8O2, MW: 454.51 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = ((0.001 g / 454.51 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 220 µL
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication may be used to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Kinase Assay with this compound
This protocol provides a general workflow for a biochemical kinase assay. Specific components and concentrations may need to be optimized for your particular experimental setup.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
ATP solution
-
This compound DMSO stock solution (e.g., 10 mM)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 96-well plates
Procedure:
-
Prepare Dilutions of this compound: Serially dilute the 10 mM this compound stock solution in DMSO to create a range of concentrations. Then, dilute these DMSO solutions into the kinase assay buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in all wells is constant and ideally ≤ 0.5%.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Set up the Assay Plate:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells of the 96-well plate.
-
Add the kinase reaction mix to all wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Kinase Reaction: Add the ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for CK2.
-
Incubate: Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete unconsumed ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
References
Technical Support Center: Optimizing CK2-IN-9 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CK2-IN-9, a potent and selective CK2 kinase inhibitor, in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Casein Kinase 2 (CK2), a serine/threonine-selective protein kinase. It belongs to the pyrazolo[1,5-a]pyrimidine class of inhibitors. This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CK2 kinase, preventing the phosphorylation of its substrates. CK2 is implicated in various cellular processes, including cell cycle control, DNA repair, and the regulation of signaling pathways such as the Wnt pathway.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on available data, a good starting point for cell-based assays is in the nanomolar to low micromolar range. For instance, this compound has been shown to reduce Wnt reporter activity in DLD-1 cells with an IC50 of 75 nM and exhibits antiproliferative effects in the same cell line with a GI50 of 0.08 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentration. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been demonstrated to inhibit the Wnt signaling pathway.[1][2] CK2 is known to phosphorylate multiple components of this pathway, and its inhibition by this compound can lead to a decrease in Wnt-mediated gene transcription. Given CK2's broad range of substrates, it is likely that other signaling pathways are also affected. It is recommended to assess the phosphorylation status of known CK2 substrates, such as AKT at serine 129 (pAKTS129), to confirm target engagement in your cellular model.[1]
Troubleshooting Guides
This section addresses common issues that may arise during in vitro studies with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 value in your system. |
| Inhibitor instability: this compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new stock solution. Ensure proper storage of the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. | |
| High cell density: A high number of cells can metabolize the inhibitor or reduce its effective concentration per cell. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase during treatment. | |
| Presence of serum proteins: Components in the fetal bovine serum (FBS) can bind to the inhibitor, reducing its bioavailability. | Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. Alternatively, perform the experiment in serum-free media for a short duration. | |
| High cellular toxicity observed at expected effective concentrations. | Off-target effects: At higher concentrations, kinase inhibitors can affect other kinases or cellular processes, leading to toxicity. | Use the lowest effective concentration of this compound that gives the desired biological effect. Consider testing the inhibitor in a kinase panel to assess its selectivity. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5% (v/v). Include a vehicle control (medium with the same concentration of DMSO as the treated samples) in all experiments. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. | Use cells within a consistent and low passage number range. Standardize cell seeding and treatment protocols. |
| Inaccurate pipetting of the inhibitor: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. | Prepare intermediate dilutions of the stock solution to work with larger, more manageable volumes for final dilutions into the cell culture medium. | |
| Discrepancy between biochemical IC50 and cellular EC50. | Cellular permeability: The inhibitor may have poor cell membrane permeability, resulting in a lower effective intracellular concentration. | While this compound has shown cellular activity, if you suspect permeability issues, consult literature on pyrazolo[1,5-a]pyrimidine scaffolds for potential analogs with improved properties. |
| Cellular efflux pumps: Cells may actively pump the inhibitor out, reducing its intracellular concentration. | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein). If suspected, this can be investigated using specific inhibitors of these pumps, although this adds complexity to the experiment. | |
| High intracellular ATP concentration: As an ATP-competitive inhibitor, the high concentration of ATP within cells (millimolar range) can compete with this compound for binding to CK2, requiring higher inhibitor concentrations for a cellular effect compared to a biochemical assay. | This is an inherent aspect of ATP-competitive inhibitors. The cellular EC50 is often higher than the biochemical IC50 for this reason. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Effect | Cell Line | IC50 / GI50 | Reference |
| Biochemical Assay | CK2 Kinase | - | 3 nM | [2] |
| Cellular Assay | Wnt Reporter Activity | DLD-1 | 75 nM | [2] |
| Cellular Assay | Antiproliferation | DLD-1 | 0.08 µM | [2] |
| Cellular Assay | Antiproliferation | HCT-116 | - | [1] |
| Cellular Assay | Antiproliferation | SW620 | - | [1] |
Note: Specific IC50/GI50 values for HCT-116 and SW620 were not explicitly stated in the reference but the compound was reported to be active.
Experimental Protocols
1. Cell Viability/Antiproliferation Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., DLD-1, HCT-116, SW620)
-
Complete cell culture medium
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the GI50 value.
-
2. Western Blotting for Phospho-CK2 Substrates (e.g., pAKTS129)
This protocol provides a general framework for assessing the inhibition of CK2 activity in cells by measuring the phosphorylation of a known substrate.
-
Materials:
-
This compound stock solution
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pAKTS129, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAKTS129) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total protein (e.g., total AKT) and a loading control (e.g., GAPDH).
-
Visualizations
Caption: CK2 signaling in the context of the Wnt pathway and its inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for a lack of inhibitory effect with this compound.
References
how to minimize CK2-IN-9 off-target effects
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like CK2-IN-9?
A1: Off-target effects occur when a drug or chemical probe, such as this compound, binds to and modulates the activity of proteins other than its intended target (in this case, protein kinase CK2). Because the ATP-binding sites of many kinases are structurally similar, ATP-competitive inhibitors can often bind to multiple kinases, leading to unintended biological consequences.[1] These off-target interactions can lead to misinterpretation of experimental results, where a biological effect is incorrectly attributed to the inhibition of the primary target, and can also cause cellular toxicity.[1]
Q2: I'm observing an unexpected phenotype in my experiment with this compound. How can I determine if it's due to off-target effects?
A2: To dissect on-target versus off-target effects, a multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Employ another CK2 inhibitor with a different chemical scaffold (e.g., CX-4945 or SGC-CK2-1) that is known to be highly selective. If the same phenotype is observed with a more selective inhibitor, it is more likely to be an on-target effect of CK2 inhibition.
-
Perform a Rescue Experiment: If possible, introduce a version of CK2 that is resistant to this compound but retains its kinase activity. If the phenotype is reversed, it confirms the effect is on-target.
-
Non-pharmacological Approaches: Use genetic methods like siRNA or CRISPR/Cas9 to specifically knock down CK2.[2] If this phenocopies the effect of this compound, it strongly suggests an on-target mechanism.
-
Directly Assess Off-Targets: Perform a kinase screen to identify other kinases that this compound inhibits at relevant concentrations.
Q3: What is the optimal concentration of this compound to use in my cell-based assays to minimize off-target effects?
A3: The optimal concentration should be determined empirically. It is crucial to use the lowest concentration of the inhibitor that elicits the desired on-target effect.
-
Determine the Cellular IC50: First, perform a dose-response curve to find the concentration of this compound that inhibits the phosphorylation of a known CK2 substrate in your cells by 50% (the cellular IC50). A good starting point is to look at the phosphorylation of AKT at Ser129, a known CK2 substrate.[3]
-
Correlate with Phenotype: Compare the cellular IC50 for target inhibition with the dose-response for your observed biological phenotype. If the phenotype only occurs at concentrations significantly higher than what is required to inhibit CK2, it is likely due to off-target effects.
-
Use Concentrations Around the IC50: For your experiments, it is advisable to use concentrations at or slightly above the cellular IC50 for on-target engagement to reduce the likelihood of engaging less potent off-targets.
Q4: How can I validate that this compound is engaging CK2 in my cellular model?
A4: Direct target engagement in a cellular context can be confirmed using a Cellular Thermal Shift Assay (CETSA).[4][5][6] This method is based on the principle that a protein becomes more thermally stable when its ligand is bound. By treating cells with this compound and then heating them across a temperature gradient, you can assess whether the soluble fraction of CK2 protein increases compared to untreated cells, which confirms direct binding.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background or inconsistent results in biochemical kinase assays. | Suboptimal enzyme or substrate concentrations; inappropriate buffer conditions; DMSO concentration affecting kinase activity. | Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range. Maintain a consistent, minimal DMSO concentration across all samples. |
| No thermal shift observed in CETSA despite seeing a phenotypic effect. | The inhibitor does not sufficiently stabilize the target protein; the antibody used for Western blotting is not specific or sensitive enough; insufficient cell lysis. | Confirm on-target biochemical inhibition first. Screen multiple antibodies for specificity and sensitivity. Optimize lysis conditions to ensure complete release of soluble proteins. |
| Phenotype observed with this compound is not replicated with a more selective CK2 inhibitor (e.g., SGC-CK2-1). | The phenotype is likely due to an off-target effect of this compound. | Perform a broad-panel kinase screen with this compound to identify potential off-targets. Test inhibitors specific to the identified off-targets to see if they replicate the phenotype. |
Data Presentation
Table 1: Selectivity Profiles of Various CK2 Inhibitors
The following table provides data on the selectivity of several known CK2 inhibitors. The data is presented as the number of off-target kinases inhibited by more than a certain threshold at a given inhibitor concentration. Note that a lower number of inhibited off-targets indicates higher selectivity. Data for this compound is not currently available.
| Inhibitor | Concentration | Number of Kinases Screened | Inhibition Threshold | Number of Off-Target Kinases Inhibited | Reference |
| CX-4945 | 500 nM | 238 | >90% | 7 | [7] |
| SGC-CK2-1 | 1 µM | 403 | >90% | 3 | [7] |
| DMAT | 10 µM | ~80 | >90% | 10 | [7] |
| TBB | 10 µM | ~80 | >90% | 8 | [7] |
| Quinalizarin | 1 µM | 140 | >50% | 0 | [7] |
| AB668 | 2 µM | 468 | N/A | N/A (Described as "outstanding selectivity") | [3] |
N/A: Not explicitly quantified in the source.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using the ADP-Glo™ Kinase Assay
This protocol describes a general method to determine the IC50 value of this compound against CK2 and a panel of off-target kinases. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7][8][9]
Materials:
-
Purified recombinant kinases (CK2 and off-target panel)
-
Kinase-specific substrates
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to each kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reactions:
-
In a 96-well plate, set up the kinase reaction. A typical 25 µL reaction might include:
-
5 µL of 5x kinase reaction buffer
-
2.5 µL of 10x substrate
-
2.5 µL of 10x ATP solution (at the Km for each kinase)
-
2.5 µL of this compound at various concentrations (or DMSO for control)
-
12.5 µL of kinase/water mix
-
-
Initiate the reaction by adding the kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time may need optimization depending on the kinase's activity.
-
Terminate Kinase Reaction and Deplete ATP:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete any remaining ATP.[9]
-
-
Detect ADP:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.[9]
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence: Read the plate on a luminometer. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Normalize the data with the positive (DMSO, 100% activity) and negative (no enzyme, 0% activity) controls.
-
Plot the percentage of kinase activity against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a Western blot-based method to confirm the binding of this compound to CK2 in intact cells.[5][6][10]
Materials:
-
Cell culture medium, flasks, and plates
-
Cultured cells of interest
-
This compound and DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody against CK2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with the desired concentration of this compound and another set with DMSO (vehicle control) for 1-3 hours in a CO2 incubator.[11]
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes, one for each temperature point.
-
Heat the aliquots for 3-8 minutes across a range of temperatures (e.g., 40°C to 65°C) using a thermal cycler. Include an unheated control (room temperature).[11][12]
-
After heating, equilibrate all samples to room temperature for 3 minutes.[10][12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.[12]
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each sample.
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CK2, followed by an HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensity for each temperature point.
-
Normalize the intensity of each band to the unheated control (or the lowest temperature point).
-
Plot the percentage of soluble CK2 against the temperature for both the DMSO and this compound treated samples. A rightward shift in the melting curve for the this compound treated sample indicates target engagement.
-
Mandatory Visualization
Caption: CK2 positively regulates the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for validating on-target effects of a kinase inhibitor.
References
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. ulab360.com [ulab360.com]
- 4. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. annualreviews.org [annualreviews.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. tandfonline.com [tandfonline.com]
common pitfalls when using CK2 inhibitors like CK2-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CK2 inhibitors, with a focus on CK2-IN-9 and other commonly used compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of protein kinase CK2. It binds to the ATP-binding pocket of the CK2 catalytic subunit, preventing the phosphorylation of its substrates. While highly potent against CK2, it's important to be aware of its potential off-target effects.
Q2: What are the known off-targets for common CK2 inhibitors?
Several CK2 inhibitors have known off-target effects, which can lead to misinterpretation of experimental results. It is crucial to consider these when designing experiments and analyzing data. For instance, CX-4945, a widely used CK2 inhibitor, has been shown to inhibit other kinases.[1][2] The selectivity of an inhibitor is a critical factor in the confidence of attributing an observed phenotype to the inhibition of CK2.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[3] For cell culture experiments, it is advisable to keep the final DMSO concentration below 0.5% to avoid cytotoxic effects, although some cell lines can tolerate up to 1%.[4] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[3]
Q4: How can I confirm that the inhibitor is engaging with CK2 in my cellular model?
Target engagement can be confirmed using several methods:
-
Western Blotting: Assess the phosphorylation status of known CK2 substrates. A direct and well-characterized substrate of CK2 is the Ser129 residue of Akt.[5] A reduction in p-Akt (S129) upon inhibitor treatment indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding.[6][7][8][9] An increase in the thermal stability of CK2 in the presence of the inhibitor confirms direct binding in a cellular context.
II. Troubleshooting Guides
This section addresses common problems encountered during experiments with CK2 inhibitors.
Problem 1: The inhibitor shows no effect on my cells.
-
Question: I've treated my cells with this compound, but I'm not observing the expected phenotype (e.g., decreased proliferation, apoptosis). What could be the reason?
-
Answer: There are several potential reasons for a lack of effect:
-
Solubility Issues: The inhibitor may have precipitated out of the solution upon dilution in aqueous media.[10][11]
-
Troubleshooting: After diluting your DMSO stock in cell culture media, visually inspect for any precipitate. Gentle warming to 37°C and vortexing can help redissolve the compound.[10] Always prepare fresh dilutions for each experiment.
-
-
Inhibitor Instability: The inhibitor may have degraded.
-
Troubleshooting: Ensure proper storage of the stock solution (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
-
Insufficient Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to elicit a response.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and endpoint.
-
-
Cell Line Resistance: Your cell line may not be sensitive to CK2 inhibition.
-
Troubleshooting: Confirm target engagement using Western blotting for a downstream CK2 substrate like p-Akt (S129) or by performing a CETSA. If the target is engaged but no phenotype is observed, the pathway may not be critical for survival or proliferation in that specific cell line.
-
-
Problem 2: I'm observing significant, unexpected cell death.
-
Question: I'm seeing widespread cell death even at low concentrations of the inhibitor. Could this be due to off-target effects?
-
Answer: Yes, unexpected cytotoxicity can be a result of off-target effects, especially with less selective kinase inhibitors.[12][13][14]
-
Troubleshooting:
-
Compare with a more selective inhibitor: If available, compare the effects of your inhibitor with a more selective CK2 inhibitor, such as SGC-CK2-2.[2] If the highly selective inhibitor does not produce the same level of cytotoxicity at concentrations that inhibit CK2, the observed cell death is likely due to off-target effects.
-
Use a structurally different inhibitor: Employ another potent CK2 inhibitor with a different chemical scaffold to see if the phenotype is reproducible.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CK2. If the cell death is on-target, the resistant mutant should rescue the phenotype.
-
-
Problem 3: My Western blot results are inconsistent.
-
Question: I'm trying to validate CK2 inhibition by looking at downstream signaling, but my Western blot results for phosphorylated proteins are variable. Why?
-
Answer: Inconsistent Western blot results can stem from several factors related to both the experimental procedure and the biological system.
-
Troubleshooting:
-
Optimize your Western blot protocol: Ensure consistent protein loading, complete transfer, and appropriate antibody dilutions and incubation times.[15][16][17][18][19]
-
Cell synchronization: Cell cycle-dependent fluctuations in protein expression and phosphorylation can lead to variability. Consider synchronizing your cells before treatment.
-
Rapid sample processing: Phosphatases can dephosphorylate proteins after cell lysis. Work quickly and on ice, and use phosphatase inhibitors in your lysis buffer.
-
Loading controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
III. Quantitative Data
Table 1: In Vitro Potency and Selectivity of Common CK2 Inhibitors
| Inhibitor | Target | IC50 / Ki | Off-Target Kinases (IC50) | Reference |
| This compound | CK2α2β2 | 19.3 nM (IC50) | Not broadly profiled in cited literature. | [3] |
| CK2α'2β2 | 15.6 nM (IC50) | [3] | ||
| CX-4945 (Silmitarsetib) | CK2 | ~1 nM (IC50) | PIM1, PIM3, DYRK1A, HIPK2 | [1][2][20] |
| SGC-CK2-1 | CK2α | 4.2 nM (IC50) | DYRK2 (440 nM) | [21][22] |
| CK2α' | 2.3 nM (IC50) | [21][22] | ||
| SGC-CK2-2 | CK2α | 920 nM (NanoBRET IC50) | HIPK2 (>200-fold selectivity) | [2][20] |
| TBB | CK2 | 0.14 µM (IC50) | Highly promiscuous | [21] |
Table 2: Cellular Activity of CK2 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / GI50 | Reference |
| CX-4945 | HeLa | p-Akt (S129) inhibition | 0.7 µM | [2][20] |
| MDA-MB-231 | p-Akt (S129) inhibition | 0.9 µM | [2] | |
| SGC-CK2-2 | HeLa | p-Akt (S129) inhibition | 2.2 µM | [2][20] |
| MDA-MB-231 | p-Akt (S129) inhibition | 1.3 µM | [2] | |
| 10b (CK2 inhibitor) | 786-O | Growth Inhibition | 7.3 µM | [1] |
| U937 | Growth Inhibition | 7.5 µM | [1] |
IV. Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is adapted from standard kinase assay procedures and can be used to assess the inhibitory activity of compounds against purified CK2.[23][24][25][26][27]
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CK2 enzyme, and the peptide substrate.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control). Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Western Blotting for p-Akt (S129)
This protocol outlines the steps to detect changes in the phosphorylation of Akt at Ser129, a downstream target of CK2.[15][16][17][18][19]
Materials:
-
Cells treated with CK2 inhibitor or vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (S129), anti-total Akt, and a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (S129) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and the loading control to ensure equal loading and to determine the relative phosphorylation level.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is a general guideline for performing CETSA to confirm target engagement.[6][7][8][9][28]
Materials:
-
Intact cells
-
CK2 inhibitor or vehicle control (DMSO)
-
PBS
-
Lysis buffer (without detergents for initial lysis)
-
Centrifuge
-
Western blot supplies (as in Protocol 2)
Procedure:
-
Treat cells with the CK2 inhibitor or vehicle for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble CK2α by Western blotting.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
V. Visualizations
Caption: Troubleshooting workflow for lack of inhibitor effect.
Caption: CK2's role in the PI3K/Akt signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2-IN-11 | Others 15 | 2938991-22-9 | Invivochem [invivochem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. In vitro kinase assay [protocols.io]
- 27. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
addressing CK2-IN-9 instability in long-term experiments
Welcome to the technical support center for CK2-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, particularly concerning inhibitor instability, during long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure the successful application of this compound in your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound in cell-based assays and other long-term experiments.
Issue 1: Precipitate Formation in Stock Solution or Culture Medium
-
Question: I observed a precipitate in my this compound stock solution after thawing or upon dilution in my cell culture medium. What should I do?
-
Answer: Precipitate formation is a common issue with small molecule inhibitors and can arise from several factors, including exceeding the solubility limit, solvent effects, or temperature changes.
-
Immediate Action: Do not use the solution with visible precipitate in your experiment, as the effective concentration will be unknown.
-
Troubleshooting Steps:
-
Confirm Solubility: Check the solubility information provided for this compound. The concentration of your stock solution should not exceed its solubility in the chosen solvent (typically DMSO).
-
Gentle Warming: Gently warm the stock solution to 37°C for 5-10 minutes to see if the precipitate redissolves. Vortex briefly.
-
Solvent Choice: Ensure you are using a high-quality, anhydrous solvent (e.g., DMSO) for your stock solution. Moisture in the solvent can reduce the solubility of many compounds.
-
Dilution Method: When diluting the DMSO stock into aqueous culture medium, it is crucial to do so with vigorous mixing to avoid localized high concentrations that can lead to precipitation. Consider a serial dilution approach, first into a smaller volume of medium and then into the final volume.
-
Final Concentration: The final concentration of DMSO in your cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity and to minimize its effect on inhibitor solubility.
-
-
Issue 2: Loss of Inhibitor Activity Over Time in Long-Term Experiments
-
Question: My experiment runs for several days, and I suspect this compound is losing its activity. How can I confirm this and what can be done to mitigate it?
-
Answer: Small molecule inhibitors can be unstable in aqueous solutions like cell culture media due to hydrolysis, oxidation, or enzymatic degradation.
-
Confirmation:
-
Activity Assay: The most direct way to confirm a loss of activity is to perform a functional assay at different time points. For example, you can collect conditioned media from your long-term experiment and test its ability to inhibit CK2 in a cell-free kinase assay.
-
Chemical Analysis: A more rigorous approach is to analyze the concentration of intact this compound in the cell culture medium over time using methods like High-Performance Liquid Chromatography (HPLC). A decrease in the peak corresponding to the active compound indicates degradation.
-
-
Mitigation Strategies:
-
Frequent Media Changes: For long-term experiments, it is advisable to replace the culture medium containing fresh this compound every 24-48 hours to maintain a consistent effective concentration.
-
Protect from Light: Some compounds are light-sensitive. Store stock solutions in the dark and consider using amber-colored plates or keeping your experimental setup in a dark incubator.
-
Assess Serum Effects: Components in fetal bovine serum (FBS) or other supplements can sometimes bind to or degrade small molecules. If you suspect this, you can test the stability of this compound in media with and without serum.
-
-
Issue 3: Inconsistent or Irreproducible Experimental Results
-
Question: I am observing high variability in my results between experiments using this compound. What could be the cause?
-
Answer: Inconsistent results can stem from various factors related to the handling of the inhibitor and the experimental setup.
-
Troubleshooting Checklist:
-
Stock Solution Integrity: Are you using a fresh aliquot of the this compound stock solution for each experiment? Repeated freeze-thaw cycles can lead to degradation. Prepare single-use aliquots of your stock solution.
-
Accurate Pipetting: Ensure accurate and consistent pipetting of the inhibitor, especially when preparing serial dilutions.
-
Cell Culture Conditions: Maintain consistent cell seeding densities and passage numbers, as these can influence cellular responses to inhibitors.
-
Control Experiments: Always include appropriate controls, such as a vehicle control (e.g., DMSO alone at the same final concentration) and a positive control for the expected biological effect.
-
Lot-to-Lot Variability: If you are using a new batch of this compound, it is good practice to perform a bridging experiment to compare its activity with the previous lot.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for a representative CK2 inhibitor, CX-4945, which can be used as a reference for handling this compound.
Table 1: Solubility of CX-4945
| Solvent | Solubility |
| DMSO | ≥103.5 mg/mL |
| Water | Insoluble |
| Ethanol | Insoluble |
Data sourced from publicly available information on CX-4945.
Table 2: Recommended Storage and Stability of CX-4945
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years |
| Stock Solution in DMSO | -20°C | 1 month |
| Stock Solution in DMSO | -80°C | 1 year |
Data from Selleck Chemicals and Cayman Chemical product information sheets for CX-4945.[1][2]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium using HPLC
This protocol provides a general framework for determining the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Your cell culture medium (with and without serum, if applicable)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase for HPLC (e.g., acetonitrile/water gradient with formic acid)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare Samples:
-
Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Prepare separate samples for media with and without serum if you wish to assess the impact of serum.
-
Include a control sample of this compound dissolved in a stable solvent (e.g., DMSO) at the same concentration.
-
-
Incubation:
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO2.
-
-
Time Points:
-
Collect aliquots from each sample at various time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing:
-
At each time point, transfer an aliquot to a microcentrifuge tube.
-
If the medium contains serum, perform a protein precipitation step (e.g., add 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet proteins).
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the processed samples into the HPLC system.
-
Run a gradient method to separate this compound from potential degradation products.
-
Monitor the absorbance at a wavelength where this compound has a strong signal.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound over time to determine its stability and half-life under your experimental conditions.
-
Visualizations
Signaling Pathways
Caption: Overview of key signaling pathways regulated by CK2.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture.
Troubleshooting Logic for Inhibitor Instability
Caption: Decision tree for troubleshooting this compound instability issues.
References
Technical Support Center: Refining CK2-IN-9 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the casein kinase 2 (CK2) inhibitor, CK2-IN-9, in animal studies.
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose for this compound in a mouse model?
For a novel study, a recommended starting dose for this compound can be extrapolated from studies on similar CK2 inhibitors. For instance, the well-characterized CK2 inhibitor CX-4945 has been administered to mice at doses ranging from 25 to 75 mg/kg, typically via oral gavage or intraperitoneal injection, once or twice daily. A conservative starting point for this compound could be in the lower end of this range, for example, 25 mg/kg, followed by dose-escalation studies.
2. How should this compound be formulated for in vivo administration?
This compound is a small molecule inhibitor and is likely to have poor solubility in aqueous solutions. A common formulation approach for similar hydrophobic compounds involves creating a suspension. A typical vehicle for administration could be a mixture of 0.5% (w/v) carboxymethylcellulose (CMC), 0.25% (v/v) Tween 80, and 0.025% (v/v) Antifoam in water. It is crucial to ensure the suspension is homogenous before each administration.
3. What is the expected pharmacokinetic profile of this compound?
4. What are the potential toxicities associated with this compound administration?
As with any therapeutic agent, toxicity is a concern. While specific LD50 data for this compound is not published, studies with CX-4945 have reported dose-dependent side effects, including weight loss and signs of gastrointestinal distress at higher doses. It is essential to conduct a maximum tolerated dose (MTD) study for this compound in your animal model. This involves administering escalating doses of the compound and closely monitoring the animals for any adverse effects, such as changes in weight, behavior, or food and water intake.
5. How can I monitor the in vivo efficacy of this compound?
The efficacy of this compound can be assessed by monitoring the phosphorylation status of known CK2 substrates in tumor or tissue samples. A common biomarker for CK2 activity is the phosphorylation of p21 at serine 146 (p-p21 S146). A decrease in the levels of p-p21 S146 following treatment would indicate target engagement and inhibition of CK2 activity. Additionally, efficacy can be measured by observing the desired physiological outcome, such as tumor growth inhibition in a cancer model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor compound solubility and precipitation in the formulation. | The vehicle is not optimal for solubilizing this compound. | - Increase the concentration of solubilizing agents like Tween 80 or consider alternative vehicles such as a solution containing DMSO and PEG300. - Prepare fresh formulations for each administration. - Sonication of the suspension may help in achieving a more uniform particle size. |
| Inconsistent results between animals. | - Inaccurate dosing due to improper formulation or administration technique. - Variability in drug metabolism between individual animals. | - Ensure the formulation is a homogenous suspension and is well-mixed before each dose. - Refine the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent delivery. - Increase the number of animals per group to account for biological variability. |
| No observable therapeutic effect. | - Insufficient dose or dosing frequency to achieve therapeutic concentrations. - Poor bioavailability of the compound. - The target is not critical for the disease model. | - Conduct a dose-escalation study to determine the optimal dose. - Perform a pharmacokinetic study to assess the drug's half-life and bioavailability. - Confirm target engagement by measuring the phosphorylation of CK2 substrates in treated animals. - Re-evaluate the role of CK2 in your specific disease model. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | The administered dose is above the maximum tolerated dose (MTD). | - Reduce the dose or the frequency of administration. - Conduct a formal MTD study to identify a safe and effective dose range. - Closely monitor the animals for any adverse effects and establish clear endpoints for euthanasia if severe toxicity is observed. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of CX-4945 in Mice (Reference for this compound)
| Parameter | Value | Administration Route | Reference |
| Tmax (Time to maximum concentration) | ~1-2 hours | Oral gavage | |
| Cmax (Maximum concentration) | Dose-dependent | Oral gavage | |
| t1/2 (Half-life) | ~4-6 hours | Oral gavage | |
| Bioavailability | ~30-40% | Oral gavage |
Note: This data is for the related compound CX-4945 and should be used as a general guide. It is highly recommended to perform a pharmacokinetic study for this compound.
Experimental Protocols
1. Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant mouse strain for your study (e.g., C57BL/6, BALB/c).
-
Group Allocation: Divide animals into groups of 3-5 mice each.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate the dose in subsequent groups (e.g., 25, 50, 75, 100 mg/kg).
-
Administration: Administer this compound via the chosen route (e.g., oral gavage, IP injection) once or twice daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and overall health.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% weight loss) or any mortality.
2. Pharmacokinetic (PK) Study
-
Animal Model: Use the same mouse strain as in your efficacy studies.
-
Administration: Administer a single dose of this compound at a dose expected to be therapeutically active.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters such as Tmax, Cmax, t1/2, and bioavailability.
Visualizations
Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for in vivo studies with this compound.
Technical Support Center: Overcoming Resistance to CK2-IN-9 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protein kinase CK2 inhibitor, CK2-IN-9, and encountering resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A1: Resistance to CK2 inhibitors like this compound can arise from various molecular mechanisms. Protein kinase CK2 is implicated in numerous cellular processes that promote cancer cell survival and proliferation.[1][2] Resistance can be linked to aberrant protein phosphorylation.[1][2] Key mechanisms include:
-
Activation of alternative survival pathways: Cancer cells can compensate for CK2 inhibition by upregulating other pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway.[2][3]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased pumping of the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4][5]
-
Alterations in the CK2 enzyme itself: While less common for this specific inhibitor, mutations in the drug-binding site of CK2 could potentially reduce the binding affinity of this compound.
-
Enhanced DNA damage response: CK2 is involved in DNA repair processes.[1][2] Resistant cells might have a more robust DNA damage response, allowing them to better survive the cytotoxic effects of CK2 inhibition when combined with DNA-damaging agents.
Q2: Our cells are showing a multidrug resistance (MDR) phenotype. Can CK2 inhibitors help overcome this?
A2: Yes, several studies have shown that targeting CK2 can be a valuable strategy to overcome multidrug resistance.[1][4][6] The CK2 inhibitor CX-4945, for example, has been shown to increase the accumulation of doxorubicin in multidrug-resistant cells.[4][6] This suggests that inhibiting CK2 can interfere with the function of drug efflux pumps like P-glycoprotein.[4][5] Therefore, combining this compound with conventional chemotherapeutic agents could re-sensitize resistant cells to those treatments.
Q3: What are some strategies to overcome resistance to this compound in our experiments?
A3: Several strategies can be employed to combat resistance to this compound:
-
Combination Therapy: Combining this compound with other anti-cancer drugs can be highly effective. Synergistic effects have been observed when CK2 inhibitors are used with conventional drugs.[1][2][7] For instance, the combination of a CK2 inhibitor with vinblastine has been shown to sensitize resistant cells that were otherwise insensitive to vinblastine alone.[4][6]
-
Targeting Downstream Pathways: If resistance is mediated by the activation of alternative survival pathways, inhibitors targeting those pathways (e.g., PI3K or AKT inhibitors) can be used in combination with this compound.[2][3]
-
Modulating Drug Efflux: For resistance mediated by drug pumps, co-administration of agents that inhibit these pumps could restore the efficacy of this compound.
-
Exploring Novel CK2 Inhibitors: If resistance is specific to the chemical scaffold of this compound, testing other classes of CK2 inhibitors, such as allosteric inhibitors, may be beneficial.[8]
Troubleshooting Guides
Problem 1: Inconsistent results with this compound treatment.
-
Possible Cause 1: Reagent Instability.
-
Troubleshooting Step: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Line Heterogeneity.
-
Troubleshooting Step: Perform single-cell cloning to establish a homogenous cell population. Regularly verify the phenotype of your cell line.
-
-
Possible Cause 3: Variability in Experimental Conditions.
-
Troubleshooting Step: Standardize all experimental parameters, including cell seeding density, treatment duration, and media conditions.
-
Problem 2: High levels of cell viability despite increasing concentrations of this compound.
-
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Step: Perform a Western blot to analyze the expression levels of key proteins involved in resistance, such as P-glycoprotein and markers of activated survival pathways (e.g., phosphorylated AKT).
-
-
Possible Cause 2: Off-target Effects.
-
Troubleshooting Step: Use a structurally different CK2 inhibitor to confirm that the observed effect is due to CK2 inhibition. Additionally, siRNA-mediated knockdown of CK2 can be used as an alternative method to validate the target.[9]
-
Quantitative Data Summary
| Cell Line Variant | Drug | IC50 (µM) | Fold Resistance | Reference |
| Sensitive (S) | Doxorubicin | 0.1 | - | [4],[6] |
| Resistant (R) | Doxorubicin | 5.0 | 50 | [4],[6] |
| Sensitive (S) | CX-4945 | ~0.5 | - | [4],[6] |
| Resistant (R) | CX-4945 | ~0.6 | ~1.2 | [4],[6] |
| Sensitive (S) | CX-5011 | ~0.4 | - | [4],[6] |
| Resistant (R) | CX-5011 | ~0.5 | ~1.25 | [4],[6] |
Table 1: Comparison of IC50 values for doxorubicin and CK2 inhibitors in sensitive and resistant cancer cell lines.
Experimental Protocols
Protocol 1: Assessment of Drug Synergy using Combination Index (CI)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug (e.g., a conventional chemotherapeutic agent) in culture medium.
-
Treatment: Treat the cells with each drug alone and in combination at various concentration ratios. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the fraction of affected cells for each treatment. Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Treat resistant and sensitive cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, and CK2 substrates) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Overcoming this compound resistance by targeting multiple pathways.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Simplified CK2 signaling pathway in cancer cell survival.
References
- 1. Role of protein kinase CK2 in antitumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the CK2 inhibitors CX-4945 and CX-5011 on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emergence of Protein Kinase CK2 as a Key Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in CK2-IN-9 Kinase Assay Results
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in kinase assay results when using the CK2 inhibitor, CK2-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound?
A1: this compound is a potent inhibitor of Casein Kinase 2 (CK2) with a reported IC50 of approximately 3 nM in biochemical assays.[1] In cellular assays, such as a Wnt reporter assay, the IC50 is reported to be around 75 nM.[1] Significant deviations from these values may indicate an issue with the assay setup.
Q2: What is the mechanism of action for this compound?
A2: this compound is an ATP-competitive inhibitor.[1][2][3] This means it binds to the ATP-binding pocket of the CK2 kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[4]
Q3: Are there any known off-target effects for this compound?
A3: While this compound is reported to be a selective inhibitor, a closely related analog, SGC-CK2-1, has been shown to have off-target activity against DYRK2.[5] Therefore, it is advisable to consider DYRK2 as a potential off-target for this compound and, if necessary, perform counter-screening to ensure selectivity.
Q4: What is the recommended ATP concentration for a this compound kinase assay?
A4: For biochemical assays with ATP-competitive inhibitors, it is recommended to use an ATP concentration that is at or near the Michaelis constant (Km) for the specific CK2 enzyme being used.[6] Using ATP concentrations significantly higher than the Km can lead to an underestimation of the inhibitor's potency (a higher apparent IC50 value).[6]
Q5: How should I prepare and store this compound?
A5: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[5] It is recommended to store the stock solution at -20°C or -80°C. For use in assays, dilute the stock solution in the appropriate assay buffer. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value
Q: My IC50 value for this compound is significantly higher than the reported 3 nM. What could be the cause?
A: Several factors can contribute to a higher than expected IC50 value:
-
High ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound is dependent on the ATP concentration in the assay.[6] If the ATP concentration is much higher than the Km of CK2, it will require more inhibitor to achieve 50% inhibition. Solution: Determine the ATP Km for your specific CK2 enzyme and run the assay with an ATP concentration at or near this value.
-
Inactive Enzyme: The purity of a kinase does not always correlate with its activity.[7] If the CK2 enzyme has low activity, the assay window will be smaller, potentially affecting the accuracy of the IC50 determination. Solution: Verify the activity of your CK2 enzyme using a known potent inhibitor as a positive control.
-
Substrate Concentration: The concentration of the substrate can also influence assay results. Solution: Optimize the substrate concentration to be at or near its Km for the CK2 enzyme to ensure a robust signal.
-
Incorrect Buffer Conditions: pH, salt concentration, and the presence of detergents can all impact enzyme activity and inhibitor binding. Solution: Ensure that the assay buffer conditions are optimal for CK2 activity.
-
Degradation of this compound: Improper storage or handling of the inhibitor can lead to its degradation. Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Issue 2: High Background Signal
Q: I am observing a high background signal in my "no enzyme" or "maximum inhibition" control wells. What could be the problem?
A: A high background signal can be caused by several factors:
-
Assay Reagent Interference: Some assay formats, particularly fluorescence-based assays, can be susceptible to interference from compounds that are themselves fluorescent or that absorb light at the excitation or emission wavelengths.[1] Solution: Run a control plate with the inhibitor and assay reagents but without the enzyme to check for compound interference.
-
Contaminated Reagents: Contamination of buffers or other assay components with ATP or other signal-generating molecules can lead to a high background. Solution: Use fresh, high-quality reagents and dedicated consumables for your kinase assays.
-
Autophosphorylation of the Kinase: Some kinases can autophosphorylate, which can contribute to the background signal, especially in assays that measure ATP consumption.[3] Solution: If autophosphorylation is a concern, consider using an assay format that specifically detects the phosphorylation of the substrate peptide.
Issue 3: Poor Reproducibility Between Experiments
Q: I am seeing significant variability in my this compound IC50 values from one experiment to the next. How can I improve reproducibility?
A: Poor reproducibility is a common challenge in kinase assays. Here are some steps to improve consistency:
-
Standardize Assay Conditions: Ensure that all assay parameters, including enzyme concentration, substrate concentration, ATP concentration, incubation times, and temperature, are kept consistent between experiments.
-
Use a Positive Control Inhibitor: Including a well-characterized control inhibitor in each assay plate can help to assess day-to-day variability and normalize the data.[2]
-
Careful Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Solution: Use calibrated pipettes and ensure thorough mixing of all reagents.
-
Consistent Reagent Quality: Lot-to-lot variation in enzymes, substrates, or other reagents can affect assay performance. Solution: Qualify new batches of critical reagents before use in screening experiments.
-
Monitor Z'-factor: The Z'-factor is a statistical measure of assay quality. A Z' value greater than 0.5 indicates a robust and reliable assay.[5] Solution: Calculate the Z'-factor for each assay plate to monitor performance and identify potential issues.
Data Presentation
| Parameter | Value | Reference |
| Biochemical IC50 (CK2) | 3 nM | [1] |
| Cellular IC50 (Wnt Reporter) | 75 nM | [1] |
| Mechanism of Action | ATP-Competitive | [1][2][3] |
| Known Off-Target (of close analog) | DYRK2 | [5] |
| Rat Pharmacokinetics (AUC) | 0.36 µM/h | [1] |
| Rat Pharmacokinetics (Clearance) | 65 mL/min/kg | [1] |
Experimental Protocols
Biochemical CK2 Kinase Assay (Luminescence-Based - ADP-Glo™ Principle)
This protocol is a representative example for determining the potency of this compound. Specific concentrations and incubation times should be optimized for your particular experimental setup.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of recombinant CK2 enzyme in the assay buffer.
-
Prepare a solution of the CK2 substrate peptide (e.g., RRRADDSDDDDD) in the assay buffer.
-
Prepare a solution of ATP in the assay buffer at a concentration equal to the Km of CK2.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 2.5 µL of the serially diluted this compound or vehicle control (assay buffer with DMSO).
-
Add 2.5 µL of the CK2 enzyme solution to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate peptide mix.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
This is a summary of the NanoBRET™ assay protocol as described for a similar CK2 inhibitor.[5]
-
Cell Transfection:
-
HEK-293 cells are transfected with a vector encoding a Nanoluciferase (NL)-CK2 fusion protein.
-
-
Compound Treatment:
-
After 24 hours, the cell media is replaced with Opti-MEM.
-
A NanoBRET™ tracer that binds to the ATP pocket of CK2 is added to the cells.
-
Serial dilutions of this compound are then added to the wells.
-
-
Signal Detection:
-
The plate is incubated to allow the inhibitor to reach equilibrium.
-
The NanoBRET™ substrate is added, and both the donor (Nanoluciferase) and acceptor (tracer) signals are measured.
-
-
Data Analysis:
-
The BRET ratio is calculated, which reflects the displacement of the tracer by the inhibitor.
-
The data is plotted to determine the cellular IC50 value.
-
Mandatory Visualization
Caption: Simplified diagram of key signaling pathways regulated by CK2.
Caption: General experimental workflow for a CK2 kinase assay.
Caption: Decision tree for troubleshooting common this compound assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Protein Kinase CK2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of commonly used inhibitors targeting Protein Kinase CK2 (formerly Casein Kinase II). This document provides supporting experimental data, detailed protocols for validation assays, and visualizations of the CK2 signaling pathway and experimental workflows.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2] Its dysregulation is implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.[3][4] A variety of small molecule inhibitors have been developed to target CK2, each with distinct potency, selectivity, and cellular effects. This guide focuses on a comparative analysis of prominent CK2 inhibitors to aid researchers in selecting the appropriate tool for their studies.
Comparative Efficacy of CK2 Inhibitors
The inhibitory potential of different compounds against CK2 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several widely used CK2 inhibitors.
| Inhibitor | Target(s) | IC50 (in vitro) | Cell-Based IC50 (HeLa cells) | Key Characteristics |
| CX-4945 (Silmitasertib) | CK2α | 1 nM | 0.7 µM (for pAkt S129) | Orally bioavailable, has been in clinical trials. Also inhibits other kinases like CLK2.[5][6] |
| SGC-CK2-2 | CK2α, CK2α' | - | 2.2 µM (for pAkt S129) | Derivative of CX-4945 with enhanced specificity but reduced potency.[7] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | - | - | A commonly used research tool for CK2 inhibition. |
| Quinalizarin | CK2 | - | - | A natural compound with inhibitory activity against CK2.[3] |
| DRB (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole) | CK2 | 15 µM | - | Moderate inhibitor, also affects other kinases like CK1.[5] |
Experimental Protocols for Validating CK2 Inhibition
Accurate validation of a CK2 inhibitor's effect is critical. The following are detailed protocols for key experiments used to assess the efficacy of these compounds.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block CK2's enzymatic activity.
Materials:
-
Recombinant human CK2 enzyme
-
Specific peptide substrate (e.g., RRRDDDSDDD)[8]
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)[8]
-
Test inhibitor (e.g., CK2-IN-9)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate in a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity, using a detection reagent and a luminometer.[8][9]
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Phospho-Akt (Ser129)
CK2 is known to phosphorylate Akt at serine 129 (S129), and monitoring the phosphorylation status of this site in cells is a reliable indicator of intracellular CK2 activity.[10][11]
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser129) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat them with the test inhibitor at various concentrations for a specific duration (e.g., 24 hours).
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against phospho-Akt (S129) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or anti-proliferative effects of the CK2 inhibitor on cultured cells.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Visualizing CK2's Role and Inhibition
Diagrams are provided below to illustrate the CK2 signaling pathway and a typical experimental workflow for validating a CK2 inhibitor.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Focus on Molecules: Protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. mdpi.com [mdpi.com]
- 6. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 7. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase activity assays Src and CK2 [protocols.io]
- 9. promega.com [promega.com]
- 10. Phospho-Akt1 (Ser129) (D4P7F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CK2 Inhibitors: CK2-IN-9 vs. CX-4945
For researchers and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of protein kinase CK2 (CK2) and for developing novel therapeutics. This guide provides a comprehensive, data-driven comparison of two prominent CK2 inhibitors: CK2-IN-9 and the clinical-stage compound CX-4945 (Silmitasertib).
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Both this compound and CX-4945 are potent, ATP-competitive inhibitors of CK2, but they exhibit distinct profiles in terms of potency, selectivity, and their effects on key signaling pathways.
Quantitative Efficacy: A Tabular Comparison
To facilitate a clear comparison of the in vitro and cellular efficacy of this compound and CX-4945, the following tables summarize key quantitative data from published studies.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound (Compound 7h) | Human CK2α | Biochemical Kinase Assay | 3 nM (IC50) | [1][2] |
| CX-4945 (Silmitasertib) | Recombinant Human CK2α | Biochemical Kinase Assay | 1 nM (IC50) | |
| CX-4945 (Silmitasertib) | Recombinant Human CK2 Holoenzyme | Biochemical Kinase Assay | 0.38 nM (Ki) |
Table 1: In Vitro Biochemical Potency. This table highlights the direct inhibitory activity of each compound against purified CK2 enzyme. Both inhibitors demonstrate potent, low nanomolar inhibition of CK2.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound (Compound 7h) | DLD-1 | Wnt Luciferase Reporter Assay | 75 nM (IC50) | [1][2] |
| This compound (Compound 7h) | DLD-1 | Cell Proliferation Assay | 50 nM (IC50) | [1] |
| CX-4945 (Silmitasertib) | Jurkat | Endogenous CK2 Activity Assay | 100 nM (IC50) | |
| CX-4945 (Silmitasertib) | Various Breast Cancer Cell Lines | Cell Proliferation Assay | 1.71 - 20.01 µM (EC50) |
Table 2: Cellular Activity. This table showcases the efficacy of the inhibitors in a cellular context, measuring their ability to inhibit CK2-mediated signaling and cell proliferation.
Mechanism of Action and Signaling Pathways
Both this compound and CX-4945 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the transfer of a phosphate group to its substrates. Inhibition of CK2 activity by these compounds has been shown to modulate several critical signaling pathways implicated in cancer.
CX-4945 has been extensively studied and is known to impact multiple oncogenic signaling pathways, including:
-
PI3K/Akt Pathway: CK2 directly phosphorylates and activates Akt at Serine 129. CX-4945 blocks this phosphorylation, leading to the downregulation of the pro-survival PI3K/Akt signaling cascade.
-
NF-κB Pathway: CK2 can activate the NF-κB pathway, which is involved in inflammation and cell survival. CX-4945 has been shown to suppress this pathway.
-
JAK/STAT Pathway: The JAK/STAT pathway, crucial for cytokine signaling and cell proliferation, is also modulated by CK2, and its inhibition by CX-4945 can attenuate this signaling.
This compound , as detailed in the work by Dowling et al. (2016), has a pronounced effect on the Wnt signaling pathway [1][2]. Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. This compound effectively reduces Wnt reporter activity, indicating its ability to interfere with this oncogenic pathway.
Kinase Selectivity
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen biological consequences and toxicity.
CX-4945 is considered a highly selective CK2 inhibitor. However, at higher concentrations (500-fold greater than its CK2 IC50), it has been shown to inhibit other kinases, including FLT3, PIM1, and CDK1 in cell-free assays, though this activity is reportedly not significant in cell-based assays. More recent studies have also identified DYRK1A and GSK3β as off-targets.
This compound (Compound 7h) was also designed for high selectivity. The primary research by Dowling et al. demonstrated its high selectivity against a panel of other kinases, making it a valuable tool for specifically probing CK2 function[1].
In Vivo Efficacy
Both inhibitors have demonstrated anti-tumor activity in preclinical animal models.
CX-4945 has a substantial body of in vivo data across a wide range of cancer models, including xenografts of breast cancer, cholangiocarcinoma, and various hematological malignancies. Its oral bioavailability has facilitated its advancement into clinical trials.
This compound (Compound 7h) has shown significant in vivo efficacy in colorectal cancer xenograft models (HCT-116 and SW-620), where it demonstrated a reduction in downstream biomarkers of CK2 and Wnt pathway activity[1]. The published data highlights its potential for intravenous administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.
In Vitro Kinase Assay (General Protocol)
References
A Comparative Guide to Selective CK2 Inhibitors: CK2-IN-9 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective protein kinase CK2 inhibitor, CK2-IN-9, with other notable selective inhibitors: CX-4945 (Silmitasertib), SGC-CK2-1, and AB668. The information is compiled from various studies to offer a comprehensive overview of their biochemical potency, cellular activity, and selectivity.
Executive Summary
Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] A variety of small molecule inhibitors have been developed to target CK2. This guide focuses on a comparative analysis of four selective CK2 inhibitors, with a special emphasis on this compound. While a direct head-to-head study of all four compounds is not currently available, this document collates existing data to provide an objective comparison for research and drug development purposes.
Data Presentation: Quantitative Comparison of CK2 Inhibitors
The following tables summarize the key quantitative data for this compound, CX-4945, SGC-CK2-1, and AB668, including their half-maximal inhibitory concentrations (IC50) against CK2, other kinases, and their effects in cellular assays.
Table 1: Biochemical Potency and Cellular Activity of Selective CK2 Inhibitors
| Inhibitor | CK2α IC50 (nM) | Wnt Reporter Activity IC50 (nM) | Antiproliferative Activity (Cell Line) | Apoptosis Induction |
| This compound | 3[4] | 75 (DLD-1 cells)[4] | Correlates with Wnt inhibition in CRC lines[5] | Not explicitly stated |
| CX-4945 | 1[6][7] | Yes (Reported to inhibit Wnt signaling)[5] | Broad spectrum, e.g., EC50 1.71-20.01 μM (Breast cancer lines)[6] | Induces apoptosis in various cancer cell lines[8] |
| SGC-CK2-1 | Not explicitly stated | Not explicitly stated | Moderate effect on 786-O and A375 cell growth[9] | Does not induce caspase-3-mediated apoptosis[8] |
| AB668 | Ki of 41 nM (holoenzyme)[9] | Not explicitly stated | Significant cell proliferation arrest in 786-O and A375 cells[9] | Induces caspase-3 activation and apoptosis[8][9] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target | Key Off-Targets (IC50 < 100 nM) | Kinome Scan Highlights |
| This compound | CK2 | Data not available in searched documents | Stated to be highly selective[4] |
| CX-4945 | CK2 | FLT3 (35 nM), PIM1 (46 nM), CDK1 (56 nM), DAPK3 (17 nM), TBK1 (35 nM), CLK3 (41 nM), HIPK (45 nM)[6][10] | Inhibited 7 of 238 kinases by >90% at 500 nM[6]. Also inhibits DYRK1A and GSK3β[11][12] |
| SGC-CK2-1 | CK2 | DYRK2 is the most potently inhibited off-target[13] | Exhibits significantly greater selectivity towards CK2A1 than CX-4945 in phosphoproteomic studies[14][15] |
| AB668 | CK2 | RPS6KA5 (>50% inhibition at 2 µM)[9] | Outstanding selectivity against a panel of 468 kinases[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Reaction Mixture: Prepare a reaction mixture containing the CK2 enzyme, a specific substrate peptide (e.g., RRRADDSDDDDD), the inhibitor at various concentrations, and a buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Spotting: Stop the reaction and spot a portion of the mixture onto phosphocellulose paper.
-
Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Wnt Signaling Assay (Luciferase Reporter)
This assay measures the activity of the Wnt/β-catenin signaling pathway in cells.
-
Cell Culture and Transfection: Culture cells (e.g., DLD-1) and transfect them with a Wnt-responsive reporter plasmid (e.g., TOP-flash, containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of the CK2 inhibitor.
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of Wnt signaling and determine the IC50 value.[16][17]
Western Blotting for Phospho-Akt (Ser129)
This method detects the phosphorylation of Akt at Ser129, a downstream target of CK2.[18]
-
Cell Treatment and Lysis: Treat cells with the CK2 inhibitor for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[19][20]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser129). Also, probe a separate membrane or the same stripped membrane with an antibody for total Akt as a loading control.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the change in phospho-Akt (Ser129) levels relative to total Akt and the untreated control.
Apoptosis Assay (Caspase-3/7 Activation)
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.[22]
-
Cell Treatment: Treat cells with the CK2 inhibitor for a desired period.
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to the cells.[23][24][25]
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Signal Measurement: Measure the resulting luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3/7 activity and the number of apoptotic cells.[26]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways regulated by CK2 and a typical experimental workflow for inhibitor characterization.
Caption: CK2 in the Canonical Wnt Signaling Pathway.
Caption: CK2 Regulation of the PI3K/Akt Signaling Pathway.
Caption: CK2's Role in the NF-κB Signaling Pathway.
References
- 1. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. librarysearch.conestogac.on.ca [librarysearch.conestogac.on.ca]
- 15. researchgate.net [researchgate.net]
- 16. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 17. biomarker.hu [biomarker.hu]
- 18. Phospho-Akt1 (Ser129) (D4P7F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]
- 25. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 26. docs.aatbio.com [docs.aatbio.com]
A Researcher's Guide to Validating Protein Kinase CK2 Inhibitor Specificity in a Cellular Context
This guide provides a comparative analysis of commonly used Protein Kinase CK2 inhibitors, offering experimental data and detailed protocols to aid researchers in validating their specificity within a cellular environment. Understanding the on- and off-target effects of these small molecules is critical for the accurate interpretation of experimental results and for the advancement of therapeutic development.
Introduction to Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and constitutively active serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is implicated in numerous human diseases, particularly cancer, making it an attractive target for therapeutic intervention.[2] However, the development of highly specific CK2 inhibitors is challenged by the conserved nature of the ATP-binding pocket across the human kinome.[3] This guide focuses on validating the cellular specificity of prominent CK2 inhibitors to ensure robust and reliable research outcomes.
Comparison of Common CK2 Inhibitors
The selection of an appropriate CK2 inhibitor is crucial for targeted research. Below is a comparison of four widely used inhibitors, highlighting their potency and selectivity.
| Inhibitor | Target | IC50 / Ki | Key Off-Targets (and their IC50/Ki) | Selectivity Notes |
| CX-4945 (Silmitasertib) | CK2α | 1 nM (IC50), 0.38 nM (Ki)[4] | DYRK1A, GSK3β (IC50 = 190 nM), FLT3 (35 nM), CLK2, CLK3, HIPK3[5][6][7] | Potent but with known off-targets in the CMGC kinase family.[3] |
| SGC-CK2-1 | CK2α / CK2α' | 4.2 nM / 2.3 nM (IC50)[8] | Highly selective. 11/403 kinases showed >65% inhibition at 1µM.[8][9] | Designed as a highly selective chemical probe for CK2.[10] |
| TBB | CK2 | 0.15 µM (IC50)[11] | PIM1 (1.04 µM), PIM3 (0.86 µM), HIPK2 (5.3 µM), GSK3β (11.2 µM)[11] | Less potent than newer inhibitors, with moderate off-target effects.[12] |
| DMAT | CK2 | 40 nM (Ki)[2] | Less selective than TBB; inhibits 10 kinases by >90% at 10 µM.[3] | More potent than TBB but exhibits broader off-target activity.[2][3] |
CX-4945 (Silmitasertib) is a potent, orally bioavailable inhibitor that has entered clinical trials.[13] While it exhibits low nanomolar potency against CK2, it is known to inhibit other kinases, particularly within the CMGC family, such as DYRK1A and GSK3β.[5][6]
SGC-CK2-1 was developed as a high-quality chemical probe with exceptional selectivity for CK2α and CK2α'.[8] Kinome-wide screening revealed minimal off-target activity, making it a valuable tool for dissecting CK2-specific functions.[8][9] Interestingly, despite its high potency and selectivity, SGC-CK2-1 shows poor antiproliferative effects in many cancer cell lines, challenging previous assumptions about CK2's role in cancer cell proliferation.[14]
4,5,6,7-Tetrabromobenzotriazole (TBB) is a cell-permeable, ATP-competitive inhibitor that has been widely used in CK2 research.[11] It is considered reasonably selective but does inhibit other kinases at higher concentrations.[12][15]
2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole (DMAT) is a more potent derivative of TBB.[2] However, this increased potency comes at the cost of reduced selectivity compared to TBB.[3]
Experimental Protocols for Validating Inhibitor Specificity
To rigorously validate the specificity of a CK2 inhibitor in a cellular context, a multi-pronged approach combining biochemical and cellular assays is recommended.
In Vitro Kinome Profiling
This biochemical assay provides a broad overview of an inhibitor's selectivity across a large panel of purified kinases.
Principle: The inhibitor is tested at one or more concentrations against a large panel of recombinant human kinases (e.g., KINOMEscan™ or similar services). The activity of each kinase is measured, typically through ATP consumption or substrate phosphorylation, and the percentage of inhibition is calculated.[1] This method identifies potential off-targets that can then be further investigated in cellular assays.
Protocol Outline:
-
Compound Submission: Provide the inhibitor of interest to a commercial vendor offering kinase profiling services.
-
Assay Performance: The vendor performs high-throughput screening against their kinase panel. Common formats include radiometric assays ([³³P]-ATP) or fluorescence-based methods.[1][16]
-
Data Analysis: Results are typically provided as percent inhibition at a given concentration (e.g., 1 µM). This data can be used to calculate selectivity scores (e.g., S-scores) and visualize the results on a kinome tree.[8] Potent off-targets are identified for further validation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement of an inhibitor within intact cells or cell lysates.[17]
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.[18] Cells are treated with the inhibitor or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[19]
Detailed Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for CK2.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates stabilization and target engagement.
Quantitative Phosphoproteomics
This mass spectrometry-based approach provides an unbiased, global view of the cellular signaling pathways affected by the inhibitor, allowing for the distinction between on-target and off-target effects.[20]
Principle: Cells are treated with the inhibitor, and changes in the phosphorylation status of thousands of proteins are quantified. A direct substrate of CK2 should show decreased phosphorylation upon inhibitor treatment. By comparing the phosphoproteomic profiles of cells treated with a selective versus a non-selective inhibitor, or by using genetic controls (e.g., siRNA knockdown of CK2), one can attribute phosphorylation changes to on-target CK2 inhibition or off-target effects.[21][22]
Protocol Outline:
-
Cell Culture and Treatment: Grow cells in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media if performing relative quantification, or use label-free methods. Treat cells with the inhibitor or vehicle control.
-
Protein Extraction and Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors.[23] Extract proteins and digest them into peptides, typically with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[22]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the phosphopeptides using specialized software (e.g., MaxQuant). Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon inhibitor treatment.
-
Bioinformatic Analysis: Use pathway analysis tools to determine which signaling pathways are affected. Compare the regulated phosphosites to known CK2 consensus motifs to identify potential direct substrates.
Visualizations
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 9. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Silmitasertib - Wikipedia [en.wikipedia.org]
- 14. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Phosphoproteomics guides low dose drug combination of cisplatin and silmitasertib against concurrent chemoradiation resistant cervical cancer - Molecular Omics (RSC Publishing) DOI:10.1039/D4MO00147H [pubs.rsc.org]
- 23. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
Comparative Analysis of CK2-IN-9 and Other Pyrazolopyrimidines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of CK2-IN-9 and other notable pyrazolopyrimidine-based inhibitors of Casein Kinase 2 (CK2), a crucial serine/threonine kinase implicated in various diseases, including cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of inhibitor performance supported by experimental data, alongside detailed experimental protocols and pathway visualizations.
Performance Comparison of Pyrazolopyrimidine CK2 Inhibitors
The pyrazolopyrimidine scaffold has proven to be a fertile ground for the development of potent and selective CK2 inhibitors. This section provides a quantitative comparison of this compound with other well-characterized pyrazolopyrimidines, such as SGC-CK2-1 and the clinical candidate CX-4945 (Silmitasertib). The data presented below, summarized from multiple studies, highlights the biochemical potency and cellular activity of these compounds.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular Activity (nM) | Notes |
| This compound | CK2 | 3 | 75 (Wnt reporter activity) | Potent and selective, with demonstrated effects on Wnt pathway signaling.[1] |
| SGC-CK2-1 | CK2α / CK2α' | 36 / 16 (NanoBRET) | ~36-45 (NanoBRET) | A highly selective chemical probe for CK2 with excellent kinome-wide selectivity.[2] |
| CX-4945 (Silmitasertib) | CK2 | 1 | 45 (CK2α' NanoBRET) | Orally bioavailable and has been evaluated in clinical trials. Exhibits off-target effects on other kinases.[3][4] |
| Compound 7 (Acyclic pyrazolopyrimidine) | CK2α / CK2α' | 8 / 38 | Poor cell penetration | A potent acyclic analog, but its cellular activity is limited.[5] |
| IC20 (Macrocyclic pyrazolopyrimidine) | CK2 | KD = 12 | Low µM range | A highly potent and selective macrocyclic inhibitor, though cellular potency is limited by a polar carboxylic acid moiety.[6] |
| Compound 10b (Dihydropyrido-thieno[2,3-d]pyrimidine) | CK2α | 36.7 | GI50 = 7.3 µM (786-O cells) | A novel scaffold with a balanced profile of in vitro potency and cellular activity.[7] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used for evaluation, the following diagrams illustrate the CK2 signaling pathway and a general experimental workflow for assessing CK2 inhibitors.
Caption: Simplified CK2 Signaling Pathway.
Caption: General Experimental Workflow for CK2 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro CK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for determining the in vitro potency (IC50) of CK2 inhibitors.[8][9][10][11]
Materials:
-
Recombinant human CK2α or CK2α' enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (e.g., this compound) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 5 µL final reaction volume, add 2.5 µL of 2x recombinant CK2 enzyme solution to each well of the assay plate.
-
Add 2.5 µL of a 2x solution containing the CK2 peptide substrate and ATP to initiate the reaction. The final concentrations of substrate and ATP should be optimized for the specific kinase and experimental goals (typically at or near the Km for ATP).
-
For inhibitor testing, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature before adding the substrate/ATP mix.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This protocol is a general method for assessing the effect of CK2 inhibitors on cell proliferation and viability.[12][13]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
CK2 inhibitors
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CK2 inhibitors. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Western Blot for Phospho-Akt (Ser129)
This protocol outlines the detection of a key downstream substrate of CK2, phospho-Akt at serine 129, to confirm target engagement of the inhibitors in a cellular context.[2][14][15][16]
Materials:
-
Cell line of interest
-
CK2 inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser129) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with CK2 inhibitors for a specified time. Wash the cells with ice-cold PBS and then lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser129) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
References
- 1. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 8. ADP Glo kinase activity assay [bio-protocol.org]
- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CK2 alpha 1 Kinase Enzyme System Application Note [promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. media.cellsignal.com [media.cellsignal.com]
Comparative Analysis of CK2-IN-9 and Other Wnt Pathway Inhibitors on Key Biomarkers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental validation of CK2-IN-9's effect on the Wnt signaling pathway, in comparison to other established inhibitors.
This guide provides an objective comparison of the novel casein kinase 2 (CK2) inhibitor, this compound, with other well-characterized Wnt pathway inhibitors. The focus is on the validation of their effects on key biomarkers of the Wnt signaling cascade, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Introduction to Wnt Pathway Inhibition
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Inhibition of this pathway can be achieved through various mechanisms, including the stabilization of the β-catenin destruction complex or interference with the transcriptional activity of β-catenin.
This compound is a potent inhibitor of Casein Kinase 2 (CK2), a protein kinase that has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway.[3][4][5] CK2 can phosphorylate key components of the Wnt pathway, including β-catenin and c-Myc, leading to their stabilization and the subsequent activation of Wnt target genes.[4][6] By inhibiting CK2, this compound is expected to destabilize these proteins and downregulate Wnt signaling.
This guide compares the efficacy of this compound's mechanism with two other established Wnt pathway inhibitors, XAV-939 and IWR-1, which act by stabilizing Axin, a key component of the β-catenin destruction complex.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compared compounds in a β-catenin responsive luciferase reporter assay, a standard method for quantifying Wnt pathway activation.[7]
| Compound | Target | Mechanism of Action | β-catenin Reporter Assay IC50 (µM) |
| This compound (analogue) | Casein Kinase 2 (CK2) | Prevents phosphorylation and subsequent stabilization of β-catenin and c-Myc. | 0.05[3] |
| XAV-939 | Tankyrase 1/2 | Stabilizes Axin, a key component of the β-catenin destruction complex. | 0.011 |
| IWR-1 | Axin stabilization | Stabilizes Axin, promoting the degradation of β-catenin. | 0.18 |
Note: The IC50 value for the this compound analogue is based on a structurally related pyrazolo[1,5-a]pyrimidine compound reported to have an IC50 of 50 nM in DLD-1 cells.[3]
Effect on Wnt Pathway Biomarkers
The efficacy of Wnt pathway inhibitors can be further validated by assessing their impact on the levels of key downstream biomarkers.
| Biomarker | Effect of CK2 Inhibition (e.g., with this compound) | Effect of Axin Stabilization (e.g., with XAV-939, IWR-1) |
| β-catenin | Decreased protein levels due to increased degradation. | Decreased protein levels due to enhanced destruction complex activity. |
| c-Myc | Decreased protein levels due to increased degradation.[4][6] | Downregulation of a key Wnt target gene. |
| Axin2 | Downregulation of a key Wnt target gene. | Downregulation of a key Wnt target gene. |
Experimental Protocols
β-catenin/TCF Luciferase Reporter Assay (TOP/FOP Flash Assay)
This assay is used to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.[8][9][10]
Principle: Cells are co-transfected with two reporter plasmids: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control with mutated TCF/LEF binding sites.[11][12] A Renilla luciferase plasmid is also co-transfected to normalize for transfection efficiency.[11][12] Increased Wnt signaling leads to a higher TOP/FOP Flash ratio.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, HCT116) in a 24-well plate at a density of 3 x 10^4 cells/well.[8]
-
Transfection: Co-transfect cells with TOP-Flash or FOP-Flash plasmids and a Renilla luciferase plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of this compound, XAV-939, or IWR-1. A DMSO control should be included.
-
Wnt Stimulation (Optional): To induce Wnt signaling, cells can be treated with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.[7]
-
Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[9][10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of normalized TOP-Flash to FOP-Flash activity.
Western Blotting for β-catenin and c-Myc
This technique is used to determine the protein levels of β-catenin and c-Myc following inhibitor treatment.
Protocol:
-
Cell Treatment: Treat cells with the inhibitors as described for the luciferase assay.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against β-catenin, c-Myc, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Axin2
This method is used to measure the mRNA expression levels of the Wnt target gene Axin2.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with inhibitors and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA samples using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for Axin2 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of Axin2 using the ΔΔCt method.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cell proliferation.[13][14]
Protocol:
-
Inhibitor Treatment: Treat cells with a range of inhibitor concentrations for 24, 48, and 72 hours.[13]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[15][16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Mechanisms and Workflows
Caption: Wnt signaling pathway and points of inhibition by this compound and Axin stabilizers.
Caption: General experimental workflow for validating Wnt pathway inhibitors.
Caption: Logical relationship between inhibitor class, mechanism, and downstream effects.
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK2 controls the recruitment of Wnt regulators to target genes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional interaction of protein kinase CK2 and c-Myc in lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction and Experimental Validation of a Petri Net Model of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TOP/FOP flash assay [bio-protocol.org]
- 9. TOP/FOP-Flash luciferase reporter analysis [bio-protocol.org]
- 10. TOP/FOP Flash Luciferase Assay [bio-protocol.org]
- 11. jcancer.org [jcancer.org]
- 12. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Confirming CK2-IN-9 Target Engagement in Cells: A Comparative Guide
For researchers investigating the multifaceted roles of Protein Kinase CK2, confirming that a chemical probe such as CK2-IN-9 directly engages its intended target within the complex cellular environment is a critical first step. This guide provides a comparative overview of methods to confirm the cellular target engagement of this compound and other widely used CK2 inhibitors, offering experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Comparison of CK2 Inhibitors
The selection of a suitable CK2 inhibitor is often guided by a balance of potency, selectivity, and cell permeability. Below is a comparison of this compound with other common CK2 inhibitors.
| Inhibitor | Biochemical IC50 (CK2α) | Cellular Target Engagement (NanoBRET IC50) | Cellular Activity (Other Assays) | Key Features |
| This compound | 3 nM[1] | Data not available | 75 nM (Wnt reporter assay)[1] | Potent inhibitor with demonstrated effects on Wnt pathway signaling. |
| CX-4945 (Silmitasertib) | ~1 nM[2][3] | CK2α: 45 nM, CK2α': 7.6-fold bias[4][5] | HeLa cells (pAkt S129): 0.7 µM; MDA-MB-231 (pAkt S129): 0.9 µM[6] | First-in-class, orally bioavailable inhibitor that has entered clinical trials. Known to have some off-target effects.[7][8][9] |
| SGC-CK2-1 | 4.2 nM[10] | CK2α: 36 nM, CK2α': 16 nM[10][11] | U-937 cells (antiproliferative): 120 nM[11] | Highly selective chemical probe with a structurally related negative control available.[10][12] |
| SGC-CK2-2 | 3.0 nM[13] | CK2α: 920 nM, CK2α': 200 nM[13][14] | HeLa cells (pAkt S129): 2.2 µM[6] | Improved aqueous solubility compared to SGC-CK2-1, designed for in vivo studies.[14] |
Key Experimental Methods for Target Engagement
Several robust methods can be employed to confirm that this compound engages CK2 in a cellular context.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[15][16] An increase in the melting temperature of CK2 in the presence of this compound provides direct evidence of target engagement.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble CK2 using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble CK2 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CK2 and a cell-permeable fluorescent tracer. Competitive displacement of the tracer by this compound results in a decrease in the BRET signal, allowing for the quantification of intracellular affinity.
Experimental Workflow: NanoBRET™ Target Engagement
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect HEK293T cells with a plasmid encoding for a NanoLuc®-CK2 fusion protein.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition: Add the NanoBRET® tracer and serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition and Signal Measurement: Add the NanoBRET® Nano-Glo® Substrate and measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the cellular IC50 value.
In-Cell Western™ Assay
An In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in microplates.[17] This technique can be used as an indirect measure of target engagement by quantifying the phosphorylation of a known CK2 substrate. A dose-dependent decrease in the phosphorylation of a CK2 substrate (e.g., Akt at Ser129) upon treatment with this compound indicates target inhibition.
Experimental Workflow: In-Cell Western™
Caption: Workflow for the In-Cell Western™ Assay.
Experimental Protocol: In-Cell Western™ Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose range of this compound.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.[18]
-
Blocking: Block non-specific antibody binding sites.[18]
-
Primary Antibody Incubation: Incubate with a primary antibody specific for a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129) and a normalization antibody (e.g., total Akt or a housekeeping protein).
-
Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.
-
Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity. Normalize the phospho-protein signal to the total protein signal.
CK2 Signaling Pathway
Understanding the downstream effects of CK2 inhibition is crucial for interpreting experimental results. CK2 is a highly pleiotropic kinase involved in numerous signaling pathways that regulate cell proliferation, survival, and apoptosis.[7][19]
CK2 Signaling Pathways
Caption: Key signaling pathways regulated by Protein Kinase CK2.
By employing these methodologies and considering the broader signaling context, researchers can confidently confirm the cellular target engagement of this compound and rigorously evaluate its biological effects. This comparative guide serves as a foundational resource for designing and interpreting experiments aimed at understanding the cellular functions of CK2.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 10. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biomol.com [biomol.com]
- 17. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 19. researchgate.net [researchgate.net]
Unveiling the Anti-Proliferative Power of CK2-IN-9: A Comparative Guide for Researchers
For researchers and drug development professionals at the forefront of oncology, identifying potent and selective kinase inhibitors is paramount. This guide provides a comprehensive comparison of the anti-proliferative effects of CK2-IN-9, a potent casein kinase 2 (CK2) inhibitor, with the clinically evaluated inhibitor CX-4945 (Silmitasertib). Through a detailed analysis of experimental data and methodologies, this document serves as a valuable resource for validating the therapeutic potential of targeting CK2 in various cancer cell lines.
Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[3][4] this compound represents a class of potent and selective CK2 inhibitors that have demonstrated significant anti-proliferative activity.[1][5] This guide delves into the quantitative data supporting these effects and provides the necessary experimental context for their evaluation.
Comparative Anti-Proliferative Activity of CK2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (represented by the potent pyrazolo[1,5-a]pyrimidine compound 7h from Dowling JE, et al. 2016) and the well-documented CK2 inhibitor CX-4945 in various cancer cell lines. This side-by-side comparison highlights the relative potency of these compounds in inhibiting cancer cell proliferation.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Compound 7h) | DLD-1 | Colorectal Carcinoma | 0.050 | [1][5] |
| HCT-116 | Colorectal Carcinoma | Not explicitly provided, but high activity demonstrated | [1][5] | |
| SW620 | Colorectal Carcinoma | Not explicitly provided, but high activity demonstrated | [1][5] | |
| CX-4945 (Silmitasertib) | HCT-116 | Colorectal Carcinoma | ~9.6 (GI50) | [6] |
| HeLa | Cervical Cancer | >10 (after 24h), ~5-10 (after 48h) | [7] | |
| MDA-MB-231 | Breast Cancer | >20 (after 24h), ~10-20 (after 48h) | [7] | |
| 786-O | Renal Cell Carcinoma | Moderate effect on cell growth | [6] | |
| A375 | Melanoma | Almost completely insensitive | [6] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the anti-proliferative data is crucial for its interpretation and for designing future experiments.
Cell Proliferation Assay (MTT Assay)
This protocol is based on the methodology described in the study by Dowling JE, et al. (2016) for assessing the anti-proliferative effects of CK2 inhibitors.
Objective: To determine the concentration of a CK2 inhibitor that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., DLD-1, HCT-116, SW620)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
CK2 inhibitors (this compound, CX-4945) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the CK2 inhibitors in complete culture medium. The final concentration of DMSO should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Signaling Pathways and Experimental Workflows
The anti-proliferative effects of CK2 inhibitors are mediated through their impact on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by CK2 and the general workflow of a cell proliferation experiment.
Caption: Workflow of the MTT cell proliferation assay.
Caption: Role of CK2 in the Wnt signaling pathway.
Caption: CK2's role in the PI3K/Akt signaling pathway.
Caption: CK2's involvement in the NF-κB signaling pathway.
References
- 1. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase CK2 in Health and Disease: CK2 and its role in Wnt and NF-κB signaling: Linking development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. senhwabio.com [senhwabio.com]
- 5. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of CK2-IN-9: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CK2-IN-9, a potent and selective CK2 kinase inhibitor. Adherence to these guidelines is critical due to the compound's potential hazards.
Core Safety and Handling Information
Based on available safety data for similar CK2 inhibitors, this compound should be handled with care. The primary hazards identified are oral toxicity and high toxicity to aquatic life with long-lasting effects.[1] Therefore, preventing environmental release is a critical aspect of its disposal.
| Hazard Classification | Precautionary Measures |
| Acute Oral Toxicity (Category 4)[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Acute and Chronic Aquatic Toxicity (Category 1)[1] | Avoid release to the environment. Collect spillage.[1] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent skin and eye contact, as well as inhalation.
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that contains the chemical and prevents its entry into the environment.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container as "Hazardous Waste: this compound".
-
Segregate waste containing this compound from other laboratory waste streams to avoid cross-contamination.
-
-
Containment:
-
Ensure the waste container is tightly sealed and stored in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
-
For solutions of this compound, use a secondary container to prevent spills.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
The primary disposal method is to arrange for pickup by an approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup and for guidance on specific local regulations.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Essential Safety and Handling guidance for CK2-IN-9
Disclaimer: No specific Safety Data Sheet (SDS) for CK2-IN-9 was found. This guidance is based on the safety information for a similar compound, "CK2 inhibitor 2," provided by the same supplier, and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). Researchers should always perform a risk assessment and consult with their institution's safety office before handling any new chemical.
This compound is a potent and selective inhibitor of Casein Kinase 2 (CK2), a protein kinase implicated in various diseases, including cancer.[1][2] Due to its high potency, this compound should be handled with care in a laboratory setting to minimize exposure and ensure the safety of personnel.
Potential Hazards
Based on the Safety Data Sheet for a similar compound, "CK2 inhibitor 2," the potential hazards of this compound may include:
-
Acute oral toxicity: Harmful if swallowed.
-
Skin irritation: May cause skin irritation upon contact.
-
Serious eye irritation: May cause serious eye irritation.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial when handling potent compounds like this compound. The following PPE is recommended to create a barrier between the researcher and the chemical:
-
Gloves: Wear appropriate chemical-resistant gloves. It is advisable to double-glove.
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.
-
Lab Coat: A lab coat, preferably one that is disposable or dedicated to potent compound work, must be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended. All respiratory use should be in accordance with the institution's respiratory protection program.
Handling Procedures
Adherence to strict handling protocols is essential to prevent contamination and exposure.
Engineering Controls:
-
Fume Hood: All weighing and solution preparation of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilated Enclosure: For procedures with a higher risk of aerosol generation, a ventilated balance enclosure or glove box is recommended.
Operational Practices:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly and the work area in the fume hood is clean and uncluttered.
-
Weighing: Use a dedicated set of spatulas and weigh paper for handling the solid compound. Tare the balance with the weigh paper before adding the compound.
-
Solution Preparation: Add the solvent to the vessel containing the pre-weighed this compound powder slowly to avoid splashing. Cap the vessel securely before mixing.
-
Cleaning: After handling, decontaminate all surfaces and equipment. A common practice is to use a detergent solution followed by a solvent rinse.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, weigh paper, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed and properly labeled hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste vendor in accordance with local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key hazard information based on the SDS for "CK2 inhibitor 2". Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of a specific OEL, it is prudent to handle the compound as a highly potent substance and minimize exposure to the lowest reasonably achievable level.
| Hazard Classification (based on CK2 inhibitor 2) | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin corrosion/irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Serious eye damage/eye irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
Safe Handling Workflow
Caption: Workflow for the safe handling of potent chemical compounds like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
